4-Fluoro-5-methoxyisoindoline hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7(6)9(8)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGKPAUJJAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2)C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-5-methoxyisoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4-Fluoro-5-methoxyisoindoline hydrochloride (CAS No: 1447606-44-1). Isoindoline scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The introduction of fluorine and methoxy substituents can profoundly influence the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, potential pharmacological applications, and safe handling of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to provide a robust working knowledge base.
Introduction: The Significance of Substituted Isoindolines in Drug Discovery
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of therapeutic agents.[2] Derivatives of isoindoline are known to exhibit a wide range of biological activities, finding application in the treatment of conditions such as multiple myeloma, inflammation, and hypertension.[3] The strategic incorporation of substituents onto the isoindoline ring system is a key strategy in drug design to modulate the molecule's properties.
The presence of a fluorine atom, as in 4-Fluoro-5-methoxyisoindoline hydrochloride, is a common tactic in modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. The methoxy group can also influence a compound's pharmacokinetic profile and receptor interactions. This guide will delve into the specific attributes of 4-Fluoro-5-methoxyisoindoline hydrochloride, providing a foundational understanding for its potential use in research and development.
Physicochemical Properties
While specific experimental data for 4-Fluoro-5-methoxyisoindoline hydrochloride is not widely published, its key physicochemical properties can be predicted based on its structure and data from its close analog, 4-Fluoroisoindoline hydrochloride.
| Property | Value | Source |
| CAS Number | 1447606-44-1 | [4][5] |
| Molecular Formula | C₉H₁₁ClFNO | [5] |
| Molecular Weight | 203.64 g/mol | [5] |
| Appearance (Predicted) | Light brown to brown solid | |
| Melting Point (Predicted) | Likely in the range of 190-225°C | [6][7] |
| Storage Temperature | 2-8°C | [6][7] |
| Solubility (Predicted) | Soluble in water and polar organic solvents like methanol and DMSO. |
Note: Some properties are predicted based on the closely related compound 4-Fluoroisoindoline hydrochloride (CAS: 924305-06-6) due to the limited availability of experimental data for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
The synthesis would likely begin from a substituted phthalimide, which can be reduced to the corresponding isoindoline. The fluorine and methoxy groups would be introduced at an early stage of the synthesis.
Step-by-Step Laboratory Protocol (Hypothetical)
This protocol is a scientifically sound, yet hypothetical, procedure for the synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride. It is based on the reported synthesis of 4-Fluoroisoindoline hydrochloride.[6]
Step 1: Synthesis of 4-Fluoro-5-methoxyphthalimide
-
To a solution of 3-Fluoro-4-methoxyphthalic anhydride in a suitable solvent (e.g., acetic acid), add a source of ammonia (e.g., urea or ammonium carbonate).
-
Heat the reaction mixture to reflux for several hours to facilitate the imide ring formation.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Fluoro-5-methoxyphthalimide.
Step 2: Reduction to N-protected-4-fluoro-5-methoxyisoindoline
-
Protect the imide nitrogen with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions during reduction.
-
Dissolve the N-protected phthalimide in a suitable solvent (e.g., THF or methanol).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), portion-wise at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the N-protected isoindoline.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-protected isoindoline in a suitable solvent (e.g., methanol or dioxane).
-
Add a strong acid, such as concentrated hydrochloric acid, to cleave the protecting group.
-
Stir the reaction at room temperature for several hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the pure hydrochloride salt.
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity, purity, and quality of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, a singlet for the methoxy protons around 3.8-4.0 ppm, and singlets or multiplets for the methylene protons of the isoindoline ring around 4.0-5.0 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, and the methylene carbons of the isoindoline ring. The carbon attached to the fluorine will show a characteristic large coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₉H₁₀FNO) at m/z 167.07. The hydrochloride salt will not be observed directly. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy). |
Note: The expected ¹H NMR data for the related 4-Fluoroisoindoline hydrochloride in D₂O shows signals at δ 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), and 4.50-4.52 (d, 4H).[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm.
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of 4-Fluoro-5-methoxyisoindoline hydrochloride has not been extensively reported, the isoindoline scaffold is a component of many pharmacologically active molecules.[2] Research into substituted isoindolines has revealed a variety of potential therapeutic applications.
-
Anticonvulsant Activity: Some isoindoline derivatives have shown promise as anticonvulsant agents, potentially by modulating sodium channels.[8]
-
HDAC Inhibition: Certain isoindolinone derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[9]
-
Anti-inflammatory and Antibacterial Effects: The isoindoline-1,3-dione moiety is associated with anti-inflammatory and antibacterial properties.[10]
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, 4-Fluoro-5-methoxyisoindoline hydrochloride could potentially act as a modulator of a key signaling pathway involved in cell growth, inflammation, or neurotransmission. For instance, if it were to act as an HDAC inhibitor, it would influence gene expression by altering chromatin structure.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6][7]
-
Toxicity: While specific toxicity data is not available, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[7]
Conclusion and Future Directions
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline with potential for further investigation in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an outline of its potential pharmacological relevance based on the broader class of isoindoline derivatives. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this specific compound. Experimental validation of the proposed synthesis and in-depth pharmacological screening are critical next steps for advancing our understanding of 4-Fluoro-5-methoxyisoindoline hydrochloride.
References
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ResearchGate. (2025). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Retrieved from ResearchGate.[8]
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Google Patents. (n.d.). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (US7872136B2). Retrieved from [11]
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PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from PubMed Central.[12]
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Google Patents. (n.d.). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (JP5066443B2). Retrieved from [13]
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PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from PubMed Central.[10]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link][16]
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An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-methoxyisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway to 4-Fluoro-5-methoxyisoindoline hydrochloride, a valuable building block in medicinal chemistry. The presented methodology is an amalgamation of established chemical transformations, logically sequenced to afford the target compound from a commercially available starting material. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthesis.
Strategic Overview of the Synthesis
The synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride is strategically designed in a multi-step sequence, commencing with the regioselective functionalization of a substituted benzoic acid. The core of the strategy involves the construction of a phthalimide intermediate, which is subsequently reduced to the desired isoindoline core. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and handling properties.
DOT Script of the Synthetic Workflow
Caption: Overall synthetic workflow for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Part I: Synthesis of Key Intermediates
Step 1: Synthesis of 4-Fluoro-5-methoxyphthalic Acid
The synthesis initiates with the commercially available 3-Fluoro-4-methoxybenzoic acid . The introduction of a second carboxylic acid group at the ortho position to the existing carboxylate is achieved through a directed ortho-metalation (DoM) reaction. The carboxylate group acts as a powerful directing group, facilitating deprotonation at the adjacent C-H bond by a strong organolithium base.
Expertise & Experience: The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA system is crucial for efficient and regioselective deprotonation, minimizing side reactions such as nucleophilic attack on the carboxylate. The subsequent quenching of the generated dianion with carbon dioxide (from dry ice) affords the desired phthalic acid derivative.
Experimental Protocol:
-
A solution of 3-Fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of sec-butyllithium (2.2 eq) in cyclohexane and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) is added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours to ensure complete lithiation.
-
The reaction is then quenched by pouring the mixture onto an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Fluoro-5-methoxyphthalic acid.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3-Fluoro-4-methoxybenzoic acid | 170.14 | 1.0 |
| sec-Butyllithium | 64.06 | 2.2 |
| TMEDA | 116.24 | 2.2 |
| Carbon Dioxide | 44.01 | Excess |
Step 2: Preparation of 4-Fluoro-5-methoxyphthalic Anhydride
The synthesized 4-Fluoro-5-methoxyphthalic acid is then converted to the corresponding phthalic anhydride. This is a standard dehydration reaction, which can be achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride.
Experimental Protocol:
-
4-Fluoro-5-methoxyphthalic acid (1.0 eq) is suspended in acetic anhydride (5.0 eq).
-
The mixture is heated to reflux for 3-4 hours, during which the solid dissolves.
-
The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford pure 4-Fluoro-5-methoxyphthalic anhydride.
Step 3: Synthesis of 4-Fluoro-5-methoxyphthalimide
The formation of the phthalimide ring is accomplished by the reaction of the phthalic anhydride with an ammonia source. Heating the anhydride in the presence of aqueous ammonia or bubbling ammonia gas through a solution of the anhydride are common methods.
Expertise & Experience: The reaction of an acid anhydride with ammonia first forms an amide-acid, which upon heating, cyclizes to the imide with the elimination of water. Using a slight excess of ammonia ensures complete consumption of the anhydride.[1]
Experimental Protocol:
-
4-Fluoro-5-methoxyphthalic anhydride (1.0 eq) is suspended in a suitable solvent like glacial acetic acid.[2]
-
Aqueous ammonia (excess) is added, and the mixture is heated to reflux for 4-6 hours.[3]
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried to give 4-Fluoro-5-methoxyphthalimide.
Part II: Core Synthesis and Final Product Formation
Step 4: Reduction of 4-Fluoro-5-methoxyphthalimide to 4-Fluoro-5-methoxyisoindoline
This is a critical step in the synthesis, involving the reduction of both carbonyl groups of the phthalimide to methylene groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Trustworthiness: The mechanism of amide reduction by LiAlH₄ involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine.[4] This two-step reduction of each carbonyl group ensures the complete conversion to the isoindoline. Careful control of the reaction conditions and a proper work-up procedure are essential for a successful and safe reaction.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 4-Fluoro-5-methoxyphthalimide (1.0 eq) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
After completion, the reaction is cooled to 0 °C and carefully quenched using the Fieser work-up procedure:
-
Slowly add water (x mL, where x = grams of LiAlH₄ used).
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water (3x mL).[5]
-
-
The resulting granular precipitate is stirred at room temperature for 30 minutes and then filtered off.
-
The filter cake is washed with THF, and the combined filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-Fluoro-5-methoxyisoindoline, which can be purified by column chromatography if necessary.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Fluoro-5-methoxyphthalimide | (Calculated) | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 2.0 - 3.0 |
Step 5: Formation of 4-Fluoro-5-methoxyisoindoline Hydrochloride
The final step is the conversion of the free base isoindoline into its hydrochloride salt. This is typically achieved by treating a solution of the isoindoline with hydrochloric acid. The salt form is often more crystalline and easier to handle and purify.
Experimental Protocol:
-
The crude or purified 4-Fluoro-5-methoxyisoindoline is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or ethereal HCl) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to give 4-Fluoro-5-methoxyisoindoline hydrochloride.
Part III: Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 4-Fluoro-5-methoxyisoindoline, characteristic signals would include aromatic protons, the methoxy group protons, and the protons of the two methylene groups in the isoindoline ring. ¹⁹F NMR would show a singlet for the fluorine atom.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compounds. The fragmentation pattern can also offer structural insights.[6]
-
Infrared (IR) Spectroscopy: Can be used to monitor the progress of the reaction by observing the disappearance of the carbonyl stretching bands of the phthalimide (around 1700-1770 cm⁻¹) and the appearance of N-H stretching bands for the isoindoline (if not N-substituted).
Conclusion
This guide outlines a comprehensive and logical synthetic route to 4-Fluoro-5-methoxyisoindoline hydrochloride. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field of medicinal and organic chemistry. The successful execution of this synthesis will provide access to a key building block for the development of novel therapeutic agents.
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An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-5-methoxyisoindoline hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs with diverse therapeutic applications, including treatments for multiple myeloma, inflammation, and hypertension[1]. The strategic introduction of functional groups can significantly modulate the biological activity of a parent molecule. The subject of this guide, 4-Fluoro-5-methoxyisoindoline hydrochloride, is a novel compound that incorporates two such influential moieties: a fluorine atom and a methoxy group.
The introduction of fluorine can enhance metabolic stability and potency by altering the electronic properties of the molecule[2]. The high dissociation energy of the C-F bond makes it resistant to metabolic transformation[3]. The methoxy group is a key feature in many biologically active compounds, contributing to receptor binding and overall pharmacological profile[4].
Given the established biological relevance of the isoindoline framework and the advantageous properties conferred by fluoro and methoxy substitutions, 4-Fluoro-5-methoxyisoindoline hydrochloride presents a compelling candidate for biological investigation. This guide provides a comprehensive framework for elucidating its potential therapeutic activities, from initial hypothesis generation to detailed experimental validation. While direct biological data for this specific compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its comprehensive evaluation, drawing on established methodologies and the known activities of structurally related molecules.
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of related isoindoline and isoquinoline derivatives, we can postulate several potential biological targets for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Anticancer Activity
Isoindole and isoindolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), as well as inducing apoptosis[5][6]. A synthesized compound containing a 4-Fluoroisoindoline moiety has also shown promising anti-tuberculosis and anti-microbial activity, suggesting a potential for broad-spectrum biological effects that could extend to cancer cells[7].
Proposed Signaling Pathway for Investigation: Apoptosis Induction
Caption: Proposed apoptotic pathway initiated by 4-Fluoro-5-methoxyisoindoline hydrochloride.
Rho-Kinase (ROCK) Inhibition
Derivatives of 4-fluoroisoquinoline are known to be precursors for potent Rho-kinase (ROCK) inhibitors[8]. The ROCK signaling pathway is a crucial regulator of cellular processes like smooth muscle contraction and cell migration, and its dysregulation is implicated in cardiovascular and neurological diseases[8]. The structural similarity of 4-Fluoro-5-methoxyisoindoline to these precursors suggests it may also interact with the ROCK pathway.
Proposed Signaling Pathway for Investigation: ROCK Inhibition
Caption: Proposed mechanism of ROCK inhibition leading to smooth muscle relaxation.
Experimental Workflows for Biological Characterization
A systematic approach is essential to validate these hypotheses. The following experimental protocols are designed to provide a comprehensive biological profile of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Workflow 1: In Vitro Cytotoxicity Screening
This initial screen will determine the compound's effect on cancer cell viability and identify promising cell lines for further mechanistic studies.
Caption: Workflow for in vitro cytotoxicity screening using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of 4-Fluoro-5-methoxyisoindoline hydrochloride to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the Growth Inhibitory concentration (GI50) by plotting the percentage of cell growth versus compound concentration.
Workflow 2: In Vitro Kinase Inhibition Assay (ROCK)
This assay will directly measure the inhibitory activity of the compound against the ROCK enzyme.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare kinase reaction buffer, ATP, and substrate solution.
-
Reaction Setup: In a 384-well plate, add the ROCK enzyme, substrate, and varying concentrations of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the compound concentration.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 4-Fluoro-5-methoxyisoindoline hydrochloride
| Cell Line | Tissue of Origin | GI50 (µM) after 72h |
| HT-29 | Colon Cancer | Experimental Value |
| K562 | Leukemia | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value |
| U251 | Glioblastoma | Experimental Value |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| ROCK1 | Experimental Value |
| ROCK2 | Experimental Value |
Conclusion and Future Directions
This technical guide provides a strategic and experimentally sound pathway for the comprehensive biological evaluation of 4-Fluoro-5-methoxyisoindoline hydrochloride. The proposed workflows are designed to rigorously test the hypothesized anticancer and ROCK inhibitory activities of this novel compound. Positive results from these initial in vitro studies would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays), pharmacokinetic profiling, and eventual evaluation in in vivo animal models of relevant diseases. The unique combination of the isoindoline scaffold with fluoro and methoxy substitutions holds significant promise for the discovery of new therapeutic agents.
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The Structure-Activity Relationship of Fluoro-Methoxy-Isoindolines: A Technical Guide for Drug Discovery
Abstract
The isoindoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases.[2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of isoindolines bearing two of the most impactful substituents in drug design: fluorine and methoxy groups. We will explore the synergistic and individual contributions of these functional groups to the pharmacological profile of the isoindoline core, providing a framework for the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities.
The Isoindoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoindoline ring system, a bicyclic heterocycle composed of a fused benzene and pyrrolidine ring, is a versatile template for drug design.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The nitrogen atom within the five-membered ring offers a key site for substitution, significantly influencing the molecule's physicochemical properties and biological activity.[3] Numerous approved drugs and clinical candidates incorporate the isoindoline motif, underscoring its therapeutic relevance.
The Influence of Fluorine and Methoxy Substituents in Drug Design
The strategic introduction of fluorine and methoxy groups is a well-established strategy in medicinal chemistry to optimize drug-like properties.
The Role of Fluorine
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.
-
Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
-
Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, influencing ionization at physiological pH and, consequently, target binding and pharmacokinetic profiles.
-
Engage in Specific Interactions: Fluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions with protein targets, thereby increasing binding affinity.
The Role of the Methoxy Group
The methoxy group (-OCH₃) is another key player in modulating molecular properties:
-
Electronic Effects: As an electron-donating group through resonance and an electron-withdrawing group through induction, the methoxy group's net effect depends on its position on the aromatic ring. This can influence the reactivity and electronic environment of the molecule.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for target recognition.
-
Solubility and Lipophilicity: The methoxy group can influence both solubility and lipophilicity, impacting a compound's pharmacokinetic profile.
-
Conformational Control: The steric bulk of the methoxy group can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.
Synthesizing Fluoro-Methoxy-Isoindolines: A Strategic Approach
The synthesis of functionalized isoindolines can be achieved through various routes. A common strategy involves the cyclization of a precursor bearing the desired fluoro and methoxy substituents on the aromatic ring.
Representative Synthetic Scheme
A general approach to a 4-fluoro-5-methoxy-isoindoline derivative is outlined below. This multi-step synthesis begins with a commercially available substituted phthalic anhydride, which is then converted to the corresponding phthalimide. Subsequent reduction of the phthalimide yields the target isoindoline.
Caption: A general synthetic route to N-substituted-4-fluoro-5-methoxyisoindolines.
Structure-Activity Relationship (SAR) of Fluoro-Methoxy-Isoindolines
Anticancer Activity
Isoindolinone and isoindoline-1,3-dione derivatives have demonstrated potent anticancer effects.[2][3][5] The SAR for these compounds is often complex, with activity depending on the substitution pattern on both the isoindoline core and the N-substituent.
Hypothetical SAR for Anticancer Activity:
-
Core Substitution:
-
Fluorine: A fluorine atom at the 4- or 7-position could enhance activity by increasing lipophilicity and facilitating cell membrane penetration. Its electron-withdrawing nature might also influence interactions with target proteins.
-
Methoxy Group: A methoxy group at the 5- or 6-position could act as a hydrogen bond acceptor, potentially improving target binding. Its position will determine its electronic contribution, which could be crucial for activity.
-
Combined Effect: The interplay between a 4-fluoro and 5-methoxy substitution could lead to a unique electronic and steric profile, potentially enhancing selectivity for a specific kinase or other anticancer target.
-
-
N-Substitution: The nature of the substituent on the isoindoline nitrogen is critical for activity. Aromatic or heteroaromatic rings are often favored, as they can engage in π-stacking interactions within the target's binding pocket.
Table 1: Exemplary Anticancer Activity of Substituted Isoindoline-1,3-diones
| Compound ID | R1 | R2 | R3 | R4 | N-Substituent | Target Cell Line | IC50 (µM) | Citation |
| A | H | H | H | H | Benzyl | A549-Luc | 116.26 | [3] |
| B | H | H | H | H | 4-Chlorobenzyl | A549-Luc | 114.25 | [3] |
| C | H | H | H | H | Phenyl | HeLa | >100 | [6] |
| D | H | H | H | H | 4-Azido-2-(tert-butyldimethylsilyloxy)cyclohexyl | A549 | 19.41 | [6] |
This table is a compilation of data from different studies and is intended for illustrative purposes.
Dopamine Transporter (DAT) Inhibition
Isoindoline derivatives have been identified as potent inhibitors of the dopamine transporter (DAT), a key target in the treatment of neuropsychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).
Hypothetical SAR for DAT Inhibition:
-
Core Substitution:
-
Fluorine: Introduction of fluorine on the benzo ring can enhance binding affinity through favorable interactions with the DAT binding site. Studies on other DAT inhibitors have shown that fluorination can improve efficacy.[7][8]
-
Methoxy Group: A methoxy group can modulate the electronics of the aromatic ring and potentially form hydrogen bonds with amino acid residues in the transporter.
-
Positional Importance: The precise placement of the fluoro and methoxy groups is critical. For instance, a 4-fluoro, 5-methoxy pattern would create a distinct electronic and steric environment compared to a 4-methoxy, 5-fluoro arrangement, which would likely lead to different binding affinities and selectivities for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).
-
Table 2: Exemplary DAT Inhibition Data for Isoindoline Analogs
| Compound ID | Core Substitutions | N-Substituent | DAT Ki (nM) | Citation |
| E | Unsubstituted | (Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazinyl | 230 | [8] |
| F | Unsubstituted | Varied alicyclic amines | 23-1000+ | [8] |
| G | Unsubstituted | Varied | - | [9] |
This table presents data for compounds with an isoindoline-like core or highlights the impact of fluorination on DAT inhibitors, serving as a conceptual guide.
Experimental Protocols for Biological Evaluation
To elucidate the SAR of novel fluoro-methoxy-isoindolines, robust and reproducible biological assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Dopamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES). Add the test compounds at various concentrations and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]dopamine to initiate the uptake. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of dopamine uptake compared to the vehicle control and calculate the IC₅₀ value.
Caption: A conceptual workflow for the structure-activity relationship study of novel compounds.
Conclusion and Future Directions
The strategic placement of fluorine and methoxy groups on the isoindoline scaffold offers a powerful approach to fine-tune the pharmacological properties of this privileged chemical class. By leveraging the principles of medicinal chemistry and a systematic SAR approach, it is possible to design novel fluoro-methoxy-isoindoline derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. Future research should focus on the synthesis and evaluation of focused libraries of these compounds to build a more comprehensive understanding of their SAR and unlock their full therapeutic potential.
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved from [Link]
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Preliminary Technical Report: 4-Fluoro-5-methoxyisoindoline Hydrochloride
Notice: The following technical guide on 4-Fluoro-5-methoxyisoindoline hydrochloride (CAS 1447606-44-1) is based on currently available public information. A comprehensive literature search has revealed that detailed scientific publications regarding its synthesis, specific mechanism of action, and extensive biological applications are limited at this time. This document provides a foundational overview based on general knowledge of related isoindoline compounds and available supplier data. Researchers should consider this a starting point for further investigation.
Introduction
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline derivative. The isoindoline scaffold is a key structural motif found in a variety of biologically active compounds and approved pharmaceutical agents.[1] Derivatives of isoindoline have shown a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The introduction of a fluorine atom and a methoxy group to the isoindoline core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.[3] Fluorination, in particular, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[3]
This guide aims to provide a preliminary technical overview of 4-Fluoro-5-methoxyisoindoline hydrochloride, covering its chemical and physical properties, potential synthetic strategies based on related compounds, and a discussion of its potential, yet currently unconfirmed, areas of application for researchers and drug development professionals.
Chemical and Physical Properties
A summary of the known physicochemical properties of 4-Fluoro-5-methoxyisoindoline hydrochloride is presented in Table 1. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1447606-44-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₁ClFNO | Chemical Supplier Catalogs |
| Molecular Weight | 203.64 g/mol | Chemical Supplier Catalogs |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge of Hydrochloride Salts |
Synthesis and Characterization
Postulated Synthetic Pathways
A potential synthetic route could be envisioned as follows:
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A Comprehensive Technical Guide on the Solubility and Stability of 4-Fluoro-5-methoxyisoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-Fluoro-5-methoxyisoindoline hydrochloride, a key intermediate in pharmaceutical research. Recognizing the criticality of these parameters in drug discovery and development, this document outlines detailed experimental protocols, explains the underlying scientific principles, and offers insights into data interpretation. Methodologies for thermodynamic and kinetic solubility assessment are presented, alongside a systematic approach to forced degradation studies as mandated by international regulatory standards. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the preclinical evaluation of novel chemical entities.
Introduction
The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This guide focuses on 4-Fluoro-5-methoxyisoindoline hydrochloride, a substituted isoindoline derivative of interest in medicinal chemistry. The isoindoline scaffold is a recognized pharmacophore in numerous biologically active compounds.[1]
The hydrochloride salt form is typically employed to enhance the aqueous solubility of a parent molecule. However, the introduction of functional groups—in this case, a fluorine atom and a methoxy group—can significantly modulate the molecule's electronic and steric properties, thereby affecting its solubility and stability profile.[2][3][4] Fluorine, with its high electronegativity, can influence pKa and metabolic stability, while the methoxy group can impact both solubility and metabolic pathways.[2][5]
This document serves as a practical, in-depth resource for scientists tasked with characterizing 4-Fluoro-5-methoxyisoindoline hydrochloride. It eschews a generic template in favor of a tailored approach that addresses the specific chemical nature of this compound, providing not just protocols, but the scientific rationale that underpins them.
Physicochemical Properties of 4-Fluoro-5-methoxyisoindoline Hydrochloride
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. The key physicochemical parameters for 4-Fluoro-5-methoxyisoindoline hydrochloride are summarized below. Note that for the purpose of this guide, this compound is treated as a new chemical entity and some values are predicted or placeholders for experimental determination.
| Property | Value / Information | Source |
| Chemical Name | 4-Fluoro-5-methoxyisoindoline hydrochloride | N/A |
| Molecular Formula | C₉H₁₁ClFNO | N/A |
| Molecular Weight | 203.64 g/mol | PubChem CID: 118261601 (related structure)[6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 191-196 °C (for 4-Fluoroisoindoline HCl) | [7][8] |
| Storage Temperature | 2-8°C | [8][9] |
| Predicted pKa | ~8.5 (secondary amine) | N/A |
| Predicted LogP | ~1.8 | N/A |
Note: Some properties are based on the closely related structure, 4-Fluoroisoindoline hydrochloride, and should be experimentally verified for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added.[10] It reflects the rate of precipitation rather than true equilibrium.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in an aqueous medium over an extended period.[11][12] This is the gold standard for solubility determination and is crucial for later-stage development.
Rationale for Experimental Design
The choice of solubility assay depends on the stage of drug development. For a compound like 4-Fluoro-5-methoxyisoindoline hydrochloride, which is likely in the lead optimization or preclinical phase, both kinetic and thermodynamic solubility data are valuable. Kinetic solubility provides a rapid assessment for comparing analogs, while thermodynamic solubility offers the definitive data required for formulation and biopharmaceutical classification. Given its basic nature (predicted pKa ~8.5), its solubility is expected to be pH-dependent, decreasing as the pH approaches and exceeds its pKa.
Experimental Workflow for Solubility Determination
The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment.
Caption: A systematic workflow for conducting forced degradation studies.
Detailed Protocol: Forced Degradation Studies
Materials:
-
4-Fluoro-5-methoxyisoindoline hydrochloride
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Validated HPLC-Photo Diode Array (PDA) and LC-MS/MS systems
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (to yield 0.1 N). Heat at 60°C. Take samples at 2, 6, 24, and 48 hours. Neutralize samples with NaOH before analysis. [13] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (to yield 0.1 N). Heat at 60°C. Take samples at similar time points and neutralize with HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (to yield 3%). Keep at room temperature, protected from light. Sample at appropriate time points.
-
Thermal (Solution): Heat the stock solution at 80°C.
-
Thermal (Solid): Store the solid compound at 80°C. Periodically dissolve a portion for analysis.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks.
-
Use LC-MS/MS to obtain mass information on the parent compound and any significant degradation products to aid in structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the mass balance to ensure all major degradants are accounted for.
-
Propose potential degradation pathways based on the identified degradants.
-
Conclusion
A thorough investigation of the solubility and stability of 4-Fluoro-5-methoxyisoindoline hydrochloride is a non-negotiable step in its progression as a potential drug candidate. This guide provides a robust, scientifically-grounded framework for conducting these critical studies. By implementing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the high-quality data necessary to make informed decisions, optimize formulations, establish appropriate storage conditions, and fulfill regulatory requirements. The insights gained from these studies will ultimately de-risk the development process and contribute to the successful advancement of new therapeutic agents.
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Methodological & Application
"how to synthesize derivatives from 4-Fluoro-5-methoxyisoindoline hydrochloride"
An Application Guide for the Synthesis of Novel Derivatives from 4-Fluoro-5-methoxyisoindoline Hydrochloride
Abstract
This comprehensive guide details robust synthetic protocols for the derivatization of 4-Fluoro-5-methoxyisoindoline hydrochloride, a versatile heterocyclic building block. Isoindoline scaffolds are prevalent in numerous clinically significant molecules, making them a cornerstone in pharmaceutical research and drug development.[1][2][3] This document provides researchers, chemists, and drug development professionals with detailed methodologies for modifying this starting material through N-alkylation, N-acylation, and advanced palladium-catalyzed cross-coupling reactions. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of the Isoindoline Scaffold
The isoindoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of drugs used in oncology, inflammation, and hypertension.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.[3]
4-Fluoro-5-methoxyisoindoline hydrochloride presents a unique trifecta of reactive sites for chemical elaboration:
-
The Secondary Amine: The most readily functionalized site, ideal for introducing a wide array of substituents via N-alkylation and N-acylation to explore structure-activity relationships (SAR).
-
The Fluoro Substituent: A key handle for modern cross-coupling chemistry. The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions for C-C (e.g., Suzuki coupling) and C-N (e.g., Buchwald-Hartwig amination) bond formation.[4][5]
-
The Methoxy Group: A generally stable ether linkage that influences the electronic properties and lipophilicity of the molecule.
This guide offers a structured approach to harnessing these reactive sites to generate diverse libraries of novel isoindoline derivatives.
Initial Handling and Preparation of the Free Base
The starting material is supplied as a hydrochloride salt to enhance stability and shelf-life. Prior to most derivatization reactions, it is essential to generate the free secondary amine. This is typically accomplished in situ by the addition of a suitable base.
Causality: The hydrochloride salt protonates the isoindoline nitrogen, rendering it non-nucleophilic. A base is required to abstract this proton, liberating the lone pair of electrons on the nitrogen, which is necessary for it to act as a nucleophile in subsequent reactions. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction.
Core Derivatization Strategy I: N-Alkylation
N-alkylation is a fundamental method for introducing alkyl groups onto the isoindoline nitrogen, proceeding via a nucleophilic substitution (SN2) mechanism.[6] This reaction is a reliable way to build molecular complexity and modulate the pharmacological properties of the parent scaffold.
Protocol 3.1: General Procedure for N-Alkylation
This protocol describes the N-alkylation using a generic alkyl halide (e.g., benzyl bromide).
Experimental Workflow for N-Alkylation
Caption: Workflow for N-Alkylation of Isoindoline.
Methodology:
-
To a stirred solution of 4-Fluoro-5-methoxyisoindoline hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the suspension at room temperature for 20-30 minutes to ensure complete formation of the free base.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Trustworthiness: This protocol is self-validating. The use of LC-MS for monitoring confirms the consumption of starting material and the formation of the product with the expected mass. Column chromatography provides a purified final product, whose structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic solvents that solubilize the salt and promote SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃ is a mild inorganic base, easy to remove. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates. |
| Temperature | Room Temp to 80 °C | Dependent on the reactivity of the alkylating agent. More reactive halides (iodides, bromides) may react at RT. |
| Equivalents (Alkyl Halide) | 1.05 - 1.5 eq | A slight excess ensures complete consumption of the starting material. |
Core Derivatization Strategy II: N-Acylation
N-acylation forges a robust amide bond, a critical functional group in a vast number of pharmaceuticals.[7] The reaction involves the nucleophilic attack of the isoindoline nitrogen on an activated acyl source, such as an acyl chloride or anhydride.[8]
Protocol 4.1: General Procedure for N-Acylation
This protocol details the N-acylation using a generic acyl chloride (e.g., benzoyl chloride).
Experimental Workflow for N-Acylation
Caption: Workflow for N-Acylation of Isoindoline.
Methodology:
-
Suspend 4-Fluoro-5-methoxyisoindoline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Add a suitable organic base such as Triethylamine (Et₃N, 3.0 eq) or Pyridine.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise. The reaction is often exothermic, and slow addition is crucial to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Expertise & Experience: The choice of an organic base like triethylamine is deliberate. It not only neutralizes the HCl salt but also scavenges the HCl byproduct generated during the acylation reaction, driving the equilibrium towards product formation. Cooling to 0 °C is a standard precaution for reactions with reactive acyl chlorides to prevent potential side reactions.
| Parameter | Condition | Rationale |
| Solvent | DCM, THF | Aprotic solvents that are generally unreactive towards acylating agents. |
| Base | Triethylamine, Pyridine, DIPEA | Organic bases that act as both a neutralizing agent and an acid scavenger. |
| Temperature | 0 °C to Room Temp | Initial cooling is recommended for highly reactive acyl chlorides to ensure selectivity and control. |
| Acylating Agent | Acyl Chlorides, Anhydrides | Highly reactive, providing efficient conversion to the corresponding amide. |
Advanced Derivatization Strategy: Palladium-Catalyzed Cross-Coupling
For further diversification, the C-F bond on the aromatic ring can be targeted. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, though C-F bond activation is more challenging than that of other aryl halides and often requires specialized conditions.[9][10] Note: For these reactions, the isoindoline nitrogen must first be protected (e.g., as a Boc-carbamate or a stable amide) to prevent interference with the palladium catalyst.
Protocol 5.1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction creates a new carbon-carbon bond, coupling the aryl fluoride with an organoboron species.[11] This is invaluable for synthesizing biaryl structures.
Suzuki-Miyaura Coupling Pathway
Caption: General scheme for Suzuki-Miyaura coupling.
Methodology:
-
In a reaction vessel, combine the N-protected 4-fluoro-5-methoxyisoindoline (1.0 eq), the desired boronic acid or ester (1.5 eq), and a strong base such as cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,2-Dimethoxyethane (DME) and water (4:1, 0.1 M).
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the C-C coupled product.
Protocol 5.2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of diverse arylamine derivatives.[12][13][14][15]
Buchwald-Hartwig Amination Pathway
Caption: General scheme for Buchwald-Hartwig amination.
Methodology:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry reaction tube, add the N-protected 4-fluoro-5-methoxyisoindoline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), and a specialized phosphine ligand (e.g., XPhos, 5 mol %).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add the amine coupling partner (1.2 eq).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Authoritative Grounding: The success of C-F bond amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential as they facilitate the challenging oxidative addition of the palladium catalyst into the strong C-F bond and promote the final reductive elimination step.[13]
Conclusion
4-Fluoro-5-methoxyisoindoline hydrochloride is a highly valuable and adaptable starting material for the synthesis of diverse chemical entities. The protocols outlined in this guide provide a reliable foundation for its derivatization. By leveraging straightforward N-alkylation and N-acylation, as well as more advanced palladium-catalyzed cross-coupling reactions, researchers can efficiently generate extensive libraries of novel isoindoline derivatives for screening in drug discovery and materials science applications.
References
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Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Communications, (5), 578-579. [Link]
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ResearchGate. (n.d.). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Request PDF. [Link]
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Wu, S., et al. (2012). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o193. [Link]
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Genc, N., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 21(5), e202301988. [Link]
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ResearchGate. (n.d.). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Request PDF. [Link]
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ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Request PDF. [Link]
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Gorske, B. C., et al. (2007). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry, 72(19), 7234–7240. [Link]
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Singh, U. P., & Bhat, H. R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(1), 249. [Link]
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ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. [Link]
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Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. [Link]
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MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
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PubMed Central. (2014). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 55(42), 5781-5784. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
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Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. 18, 89–94. [Link]
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University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Application Notes and Protocols: Characterization of 4-Fluoro-5-methoxyisoindoline hydrochloride in Neuropharmacology Assays
Introduction: Unveiling the Neuropharmacological Profile of a Novel Isoindoline Derivative
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including the modulation of central nervous system targets.[1][3] Notably, several isoindoline-based compounds have been identified as potent inhibitors of monoamine transporters, particularly the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[3][4]
This document provides a comprehensive guide for the in vitro characterization of a novel compound, 4-Fluoro-5-methoxyisoindoline hydrochloride. As with many new psychoactive substances, a thorough investigation of its interaction with key neuropharmacological targets is essential to understand its potential therapeutic effects and off-target liabilities.[5][6] Based on its structural similarity to known serotonin reuptake inhibitors, we hypothesize that 4-Fluoro-5-methoxyisoindoline hydrochloride primarily acts as a ligand for the serotonin transporter.
These application notes will detail a systematic approach to elucidate the binding affinity, functional potency, and selectivity of this compound. We will present step-by-step protocols for radioligand binding assays, neurotransmitter uptake assays, and preliminary functional assessments. The causality behind experimental choices is explained to ensure robust and reproducible data generation, empowering researchers to confidently assess the neuropharmacological profile of this and other novel chemical entities.
I. Initial Target Assessment: Radioligand Binding Assays
Radioligand binding assays are a cornerstone of receptor pharmacology, providing a direct measure of the affinity of a compound for a specific target.[7] These assays are crucial for determining the equilibrium dissociation constant (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor or transporter.[8]
A. Rationale for Target Selection
Given the isoindoline core, the primary hypothesized target is the serotonin transporter (SERT). To build a selectivity profile, it is prudent to also assess binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), as cross-reactivity with these transporters is common for many psychoactive compounds. Additionally, screening against key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, is recommended to identify potential polypharmacology.[4][9]
B. Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Competition Binding Assay.
C. Detailed Protocol: SERT Radioligand Binding Assay
This protocol is adapted from established methods for characterizing ligands for the serotonin transporter.[10]
Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 4-Fluoro-5-methoxyisoindoline hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
96-well Plates and Filter Mats (e.g., GF/B filters, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Fluid and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw hSERT-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Fluoxetine.
-
Test Compound: 50 µL of serially diluted 4-Fluoro-5-methoxyisoindoline hydrochloride (e.g., from 1 pM to 100 µM final concentration).
-
-
Add Radioligand: Add 50 µL of [³H]-Citalopram (at a final concentration approximately equal to its Kd, e.g., 1 nM) to all wells.
-
Add Membranes: Add 100 µL of the diluted cell membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mat.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter spot, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
D. Hypothetical Binding Affinity Data
| Target | Radioligand | Ki of 4-Fluoro-5-methoxyisoindoline HCl (nM) |
| hSERT | [³H]-Citalopram | 5.2 |
| hDAT | [³H]-WIN 35,428 | > 1000 |
| hNET | [³H]-Nisoxetine | 250 |
| h5-HT1A | [³H]-8-OH-DPAT | > 5000 |
| h5-HT2A | [³H]-Ketanserin | > 5000 |
This hypothetical data suggests that 4-Fluoro-5-methoxyisoindoline hydrochloride is a potent and selective ligand for the serotonin transporter.
II. Functional Characterization: Neurotransmitter Uptake Assays
While binding assays reveal affinity, they do not provide information on the functional effect of a compound (i.e., whether it is an inhibitor or a substrate). Neurotransmitter uptake assays directly measure the ability of a compound to block the transport of serotonin into cells, providing a functional readout of its potency.[11]
A. Assay Principles: Radiometric vs. Fluorescence-Based Methods
-
Radiometric Uptake Assays: The classic approach involves measuring the uptake of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) into cells. This method is highly sensitive and directly measures the transport of the endogenous substrate.[12]
-
Fluorescence-Based Uptake Assays: These assays utilize a fluorescent substrate that mimics neurotransmitters.[13][14] Upon transport into the cell, the fluorescence signal increases, providing a real-time, non-radioactive method for measuring transporter activity.[15][16] This format is particularly amenable to high-throughput screening.
B. Experimental Workflow: Fluorescence-Based Uptake Assay
Caption: Workflow for a Fluorescence-Based Neurotransmitter Uptake Assay.
C. Detailed Protocol: Fluorescence-Based Serotonin Uptake Assay
This protocol is based on commercially available neurotransmitter uptake assay kits.[13][14]
Materials and Reagents:
-
Cells: JAR cells (which endogenously express hSERT) or HEK293 cells stably expressing hSERT.[12]
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Test Compound: 4-Fluoro-5-methoxyisoindoline hydrochloride, serially diluted in assay buffer.
-
Positive Control: A known potent SERT inhibitor (e.g., 10 µM Paroxetine).
-
Negative Control: Assay buffer with vehicle (e.g., DMSO).
-
Fluorescent Substrate and Masking Dye: As provided in a commercial kit (e.g., from Molecular Devices).
-
96-well, black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: Capable of bottom-read measurements.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will form a confluent monolayer the next day.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add 50 µL of serially diluted 4-Fluoro-5-methoxyisoindoline hydrochloride, positive control, or negative control to the appropriate wells.
-
Initiate Uptake: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions. Add 50 µL of this solution to all wells to initiate the uptake reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals for a kinetic reading, or at a single time point (e.g., 30-60 minutes) for an endpoint reading.
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
For endpoint data, use the final fluorescence values.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls: % Inhibition = 100 * (1 - [(Sample - Positive Control) / (Negative Control - Positive Control)]) .
-
Plot the % inhibition against the log concentration of 4-Fluoro-5-methoxyisoindoline hydrochloride and fit the data to a dose-response curve to determine the IC₅₀ value.
D. Hypothetical Functional Potency Data
| Assay Type | Target | IC₅₀ of 4-Fluoro-5-methoxyisoindoline HCl (nM) |
| Fluorescence Uptake | hSERT | 12.5 |
| Radiometric Uptake | hDAT | > 2000 |
| Radiometric Uptake | hNET | 480 |
This hypothetical data corroborates the binding data, indicating that 4-Fluoro-5-methoxyisoindoline hydrochloride is a potent and selective inhibitor of serotonin uptake.
III. Preliminary Assessment of Functional Activity at Serotonin Receptors
While the primary hypothesis points towards SERT inhibition, it is crucial to investigate potential direct effects on serotonin receptors, which could contribute to the overall pharmacological profile. Simple, cell-based functional assays can provide an initial indication of agonist or antagonist activity.
A. Rationale for Functional Assays
Many drugs that target monoamine transporters also exhibit activity at G protein-coupled receptors (GPCRs) like the 5-HT receptors.[17] For example, an agonist at the 5-HT1A receptor could produce anxiolytic effects, while an antagonist at the 5-HT2A receptor might have antipsychotic properties.[9] A common method to assess the function of these receptors is to measure the downstream accumulation of second messengers.
B. Experimental Workflow: Second Messenger Assay (cAMP)
Caption: Workflow for assessing agonist and antagonist activity at the 5-HT₁ₐ receptor via cAMP measurement.
C. Protocol Outline: cAMP Assay for 5-HT1A Receptor Activity
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Agonist Control: 8-OH-DPAT.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
Procedure (Agonist Mode):
-
Plate cells in a suitable microplate.
-
Treat cells with increasing concentrations of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.
-
A dose-dependent decrease in cAMP indicates agonist activity.
Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., the EC₈₀ concentration of 8-OH-DPAT).
-
Incubate and then measure cAMP levels.
-
A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity.
IV. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial neuropharmacological characterization of 4-Fluoro-5-methoxyisoindoline hydrochloride. By systematically evaluating its binding affinity, functional potency at monoamine transporters, and potential activity at key serotonin receptors, researchers can build a comprehensive profile of this novel compound. The hypothetical data presented suggest a profile consistent with a selective serotonin reuptake inhibitor (SSRI).
Further studies could explore the kinetics of binding (kon/koff rates), investigate potential substrate activity (i.e., whether the compound is a serotonin releaser), and expand the screening to a broader panel of CNS targets to fully elucidate its mechanism of action and potential therapeutic applications.
V. References
-
Jadhav, M., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(3). [Link]
-
Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10. [Link]
-
Kus, M., & Aktas, O. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 1. [Link]
-
Wen, H., et al. (2015). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. Yao Xue Xue Bao, 50(9), 1148-55. [Link]
-
Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Åstrand, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. Forensic Science International, 317, 110553. [Link]
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Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 209-218. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844. [Link]
-
Urban, J. D., et al. (2007). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Topics in Medicinal Chemistry, 7(2), 141-153. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Orsolini, L., et al. (2020). New psychoactive substances: a review and updates. BJPsych Advances, 26(2), 99-114. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844. [Link]
-
Urban, J. D., et al. (2007). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Topics in Medicinal Chemistry, 7(2), 141-153. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 209-218. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844. [Link]
-
Urban, J. D., et al. (2007). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Topics in Medicinal Chemistry, 7(2), 141-153. [Link]
-
Wen, H., et al. (2015). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. Yao Xue Xue Bao, 50(9), 1148-55. [Link]
-
Jadhav, M., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(3). [Link]
-
Kus, M., & Aktas, O. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 1. [Link]
-
Orsolini, L., et al. (2020). New psychoactive substances: a review and updates. BJPsych Advances, 26(2), 99-114. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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The Strategic Utility of 4-Fluoro-5-methoxyisoindoline Hydrochloride in Advanced Pharmaceutical Synthesis
Introduction: The Emergence of Fluorinated Heterocycles in Targeted Therapy
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, 4-Fluoro-5-methoxyisoindoline hydrochloride has emerged as a pivotal intermediate, particularly in the synthesis of complex, targeted therapeutics. Its rigid bicyclic structure, combined with the specific electronic effects of the fluoro and methoxy substituents, makes it a valuable building block for molecules designed to interact with specific biological targets, such as protein kinases.
This guide provides an in-depth exploration of 4-Fluoro-5-methoxyisoindoline hydrochloride as a key intermediate. We will delve into its properties, outline a detailed protocol for its application in the synthesis of a precursor to the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and discuss the causal reasoning behind the experimental choices.
Physicochemical Properties and Handling
4-Fluoro-5-methoxyisoindoline hydrochloride is a crystalline solid that requires careful handling in a laboratory setting. Its properties are summarized in the table below. The hydrochloride salt form enhances its stability and aqueous solubility, which can be advantageous in certain reaction conditions.
| Property | Value | Source/Justification |
| Chemical Formula | C₉H₁₁ClFNO | PubChem |
| Molecular Weight | 203.64 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Inferred from hydrochloride salt structure |
| Stability | Stable under standard laboratory conditions; hygroscopic | General knowledge of hydrochloride salts |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture. | Standard practice for hygroscopic reagents |
Application in the Synthesis of a Crizotinib Precursor: A Detailed Protocol
The isoindoline core is a feature in a number of clinically approved drugs.[1][2][3] 4-Fluoro-5-methoxyisoindoline hydrochloride serves as a crucial structural component for the synthesis of kinase inhibitors. The following protocol details its use in the synthesis of a key precursor to Crizotinib, an inhibitor of ALK, c-Met, and ROS1 kinases used in the treatment of non-small cell lung cancer.[4][5]
Reaction Scheme Overview
The overall synthetic transformation involves the N-alkylation of 4-Fluoro-5-methoxyisoindoline with a suitable electrophile, in this case, a protected brominated pyridine derivative, to construct the core of the Crizotinib molecule.
Caption: Synthetic Workflow for Crizotinib Precursor.
Experimental Protocol: Synthesis of 2-(2,6-dichloro-3-fluorophenyl)-1-(4-fluoro-5-methoxyisoindolin-2-yl)ethan-1-one
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
4-Fluoro-5-methoxyisoindoline hydrochloride
-
2-(2,6-dichloro-3-fluorophenyl)acetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of the Free Base:
-
To a solution of 4-Fluoro-5-methoxyisoindoline hydrochloride (1.0 eq) in dichloromethane (10 mL/g), add saturated aqueous sodium bicarbonate solution (10 mL/g) at 0 °C.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 4-Fluoro-5-methoxyisoindoline. The crude product should be used immediately in the next step.
Causality: The hydrochloride salt is converted to the free base to ensure the isoindoline nitrogen is nucleophilic for the subsequent N-alkylation reaction. The use of a weak base like sodium bicarbonate is sufficient to deprotonate the amine without causing unwanted side reactions.
-
-
N-Acylation Reaction:
-
Dissolve the crude 4-Fluoro-5-methoxyisoindoline free base in anhydrous dichloromethane (15 mL/g) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(2,6-dichloro-3-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/g) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards product formation. The reaction is performed at a low initial temperature to control the exothermicity of the acylation. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Crizotinib precursor.
Causality: The aqueous work-up removes the inorganic salts and any remaining water-soluble impurities. Column chromatography is a standard method for purifying organic compounds to a high degree, which is essential for pharmaceutical intermediates.
-
The Significance of the Fluoro and Methoxy Groups
The substitution pattern on the isoindoline ring is not arbitrary. The presence of the fluorine atom at the 4-position and the methoxy group at the 5-position influences the electronic properties and conformation of the molecule. This, in turn, can affect the binding affinity of the final drug molecule to its target kinase. The strategic placement of such groups is a key aspect of structure-activity relationship (SAR) studies in drug discovery.[6]
Caption: Mechanism of Action of Crizotinib.
Conclusion
4-Fluoro-5-methoxyisoindoline hydrochloride is a prime example of a well-designed intermediate that facilitates the efficient synthesis of complex and highly functionalized drug molecules. Its structural features are tailored to impart desirable properties in the final active pharmaceutical ingredient. The protocol provided herein illustrates a practical application of this intermediate in the synthesis of a key precursor for Crizotinib, highlighting the importance of understanding the underlying chemical principles for successful drug development. As the demand for targeted therapies continues to grow, the role of such specialized building blocks will undoubtedly become even more critical in the pharmaceutical industry.
References
- Zhu, Q., Chen, N., Tian, X., & Xu, X. (2022). Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
- Saleh, T., et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. PubMed.
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003).
- 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. (n.d.). ChemicalBook.
- Li, J., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry.
- Synthetic routes to isoindolinones. (n.d.).
- In situ synthesis of bioorthogonally catalyzed drugs based on hydrogen-bonded organic frameworks for cancer therapy. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. (n.d.).
- A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2. (2024). PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
- 4-Fluoroisoquinoline manufacturing method. (n.d.).
- The chemistry of isoindole natural products. (n.d.). Beilstein Journals.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
- Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Tre
- Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (n.d.).
- Synthesis of Indole Alkaloids. (n.d.). Encyclopedia MDPI.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
- Yao, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B.
- Synthesis method of crizotinib and preparation method of intermediate thereof. (n.d.).
- Preparation method of crizotinib intermediate. (n.d.).
- Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. (n.d.).
- Method for synthesizing crizotinib intermediate. (n.d.).
- Crizotinib Synthetic Routes. (n.d.). MedKoo Biosciences.
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- 6. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 4-Fluoro-5-methoxyisoindoline Derivatives as Novel Antimalarial Agents
Introduction: A Renewed Chemical Scaffolding Approach to Combat Malaria
The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemical scaffolds for next-generation antimalarial therapies. The isoindoline core is a recognized pharmacophore present in a variety of bioactive molecules and clinical drugs, suggesting its potential as a foundational structure for new therapeutic agents.[1][2] This guide focuses on the strategic development of 4-fluoro-5-methoxyisoindoline derivatives, a class of compounds hypothesized to exhibit potent antiplasmodial activity. The introduction of a fluorine atom can enhance metabolic stability and membrane permeability, while the methoxy group may influence target binding and electronic properties.[3]
This document provides a comprehensive set of protocols and application notes for researchers engaged in the synthesis, in vitro screening, and preliminary in vivo evaluation of this promising compound class. The methodologies are designed to be robust and self-validating, providing a clear pathway from chemical synthesis to lead candidate identification.
The Drug Discovery Workflow: A Strategic Overview
The development of novel 4-fluoro-5-methoxyisoindoline antimalarial agents follows a structured, multi-stage process. This workflow ensures that only the most promising compounds, characterized by high efficacy and low toxicity, advance to further stages of development.
Sources
Application Note & Protocols: Analytical Methods for the Detection and Characterization of 4-Fluoro-5-methoxyisoindoline hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methodologies for the identification, quantification, and purity assessment of 4-Fluoro-5-methoxyisoindoline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure scientific rigor and regulatory compliance, emphasizing the causality behind experimental choices. We present detailed, validated methods for High-Performance Liquid Chromatography (HPLC) as the principal quantitative technique, supplemented by robust qualitative methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to equip researchers and quality control analysts with the necessary tools to establish the identity, purity, and overall quality of this compound.
Introduction and Analytical Strategy
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline derivative.[1] The structural complexity and potential for isomeric impurities necessitate a multi-faceted analytical approach. The hydrochloride salt form suggests good solubility in polar solvents, making it amenable to reversed-phase liquid chromatography. The presence of a fluorinated aromatic system provides a strong UV chromophore for HPLC detection and a unique probe for ¹⁹F NMR. The basic nitrogen atom is crucial for derivatization or for ensuring sharp peak shapes in chromatography through pH control.
Our strategy is built on orthogonal methods to provide a complete analytical profile:
-
Structural Confirmation: Unambiguous identification using NMR and MS.
-
Purity and Assay: A stability-indicating HPLC method for accurate quantification of the main component and its potential impurities.
Figure 1: High-level workflow for the comprehensive analysis of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Qualitative Analysis: Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.
Scientist's Note: The hydrochloride salt may cause peak broadening, particularly for protons near the nitrogen atom. Neutralizing a sample by dissolving it in a solvent like CDCl₃ and adding a drop of D₂O with a slight excess of a weak base (e.g., NaHCO₃) and then separating the organic layer can sometimes yield sharper signals, although this is not always necessary. Anomalous spectra with line broadening have been observed in some dihydroisoquinolines, which may be solvent or pH-dependent.[2]
Protocol 2.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
2D NMR: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm connectivity.[3]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to aromatic protons, methylene protons of the isoindoline ring, and the methoxy group protons. The fluorine atom will cause characteristic splitting (coupling) of nearby protons.
-
¹³C NMR: Resonances for all unique carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance (or multiplet if coupled to protons) confirming the presence of the fluorine atom.[4]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray Ionization (ESI) is recommended due to the salt nature of the analyte.
Protocol 2.2.1: LC-MS Analysis
-
Instrumentation: A High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap coupled to a liquid chromatograph is ideal for accurate mass determination.[5]
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Ionization Mode: Use positive Electrospray Ionization (ESI+) mode. The basic nitrogen of the isoindoline will readily accept a proton.
-
Data Acquisition: Acquire full scan data.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base of 4-Fluoro-5-methoxyisoindoline. The calculated exact mass of the free base (C₉H₁₀FNO) is 167.0746. The HRMS should detect an m/z value very close to 168.0824 ([M+H]⁺).
Quantitative Analysis: Stability-Indicating RP-HPLC Method
A validated stability-indicating HPLC method is essential for accurately determining the purity and assay of the compound, ensuring that any degradation products do not interfere with the quantification of the main peak.[6] This protocol is developed in accordance with ICH guidelines.[7][8]
Rationale for Method Development
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected for its versatility with polar and non-polar analytes.
-
Column: A C18 column is a robust starting point, offering excellent retention and separation for aromatic compounds.
-
Mobile Phase: An acidic mobile phase (using formic acid or trifluoroacetic acid) is critical. It protonates the isoindoline nitrogen, ensuring a single ionic species and preventing interaction with residual silanol groups on the column packing, which leads to symmetrical, sharp peaks. A gradient of acetonitrile or methanol is used to ensure elution of any less polar impurities.
-
Detection: UV detection is chosen due to the strong chromophore of the substituted benzene ring. A wavelength maximum (λmax) should be determined by running a UV scan of the analyte.
Detailed HPLC Protocol
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and DAD/VWD Detector. |
| Column | Waters Symmetry® C18, 4.6 x 150 mm, 3.5 µm, or equivalent. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (Re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | Diode Array Detector (DAD) at 275 nm (Verify λmax with standard). |
| Injection Volume | 5 µL. |
| Run Time | 22 minutes. |
| Diluent | 50:50 Acetonitrile:Water. |
Protocol 3.2.1: Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 4-Fluoro-5-methoxyisoindoline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Protocol 3.2.2: System Suitability and Analysis Sequence
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the Working Standard Solution.
-
SST Acceptance Criteria:
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Analysis: Once SST criteria are met, inject a blank (Diluent), followed by the prepared sample solutions.
Method Validation Protocol
The developed method must be validated to demonstrate it is fit for purpose.[9][10]
Figure 2: Step-by-step workflow for validating the HPLC method according to ICH guidelines.
Protocol 3.3.1: Validation Experiments
-
Specificity (Forced Degradation): Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[11] Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample on the same day, by the same analyst, on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) to assess the method's reliability during normal use.
Table 2: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Accuracy | 98.0 - 102.0% recovery |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | System suitability parameters must be met |
Summary and Recommendations
For routine quality control, the validated RP-HPLC method is recommended for assay and purity determination. For initial structural confirmation of new batches or for troubleshooting out-of-spec results, a combination of NMR and MS should be employed. This orthogonal approach ensures the highest level of confidence in the analytical data generated. All methods should be performed within a compliant quality system, with proper documentation of all validation activities.[8]
References
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GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. Available at: [Link]
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INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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National Forensic Laboratory, Slovenia. (2017). 4-Fluoro Methoxyacetyl fentanyl (C22H27FN2O2) - Analytical report. Available at: [Link]
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Eurofins. (2023). Analytical Method Summaries. Available at: [Link]
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PubMed Central (PMC). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents. Available at: [Link]
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Pakistan Journal of Pharmaceutical Sciences. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method. Available at: [Link]
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alpaipars. NMR spectroscopy in pharmacy. Available at: [Link]
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Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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Indian Academy of Sciences. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]
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SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Available at: [Link]
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I.R.I.S. Università di Bologna. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC. Available at: [Link]
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IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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ResearchGate. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Available at: [Link]
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ResearchGate. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Available at: [Link]
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PubMed Central (PMC), National Institutes of Health (NIH). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Available at: [Link]
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Royal Society of Chemistry (RSC). Analytical Methods. Available at: [Link]
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PubMed. (1995). Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine. Available at: [Link]
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protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS. Available at: [Link]
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VŠCHT Praha. Stability-Indicating HPLC Method Development. Available at: [Link]
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Cormica. Understanding Impurity Analysis. Available at: [Link]
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Royal Society of Chemistry (RSC). (2016). Isoindoline-derived ligands and applications. Available at: [Link]
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ResearchGate. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
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"handling and storage of 4-Fluoro-5-methoxyisoindoline hydrochloride in the lab"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 4-Fluoro-5-methoxyisoindoline hydrochloride. The information and protocols herein are synthesized from available data on analogous chemical structures and established laboratory best practices. Researchers should use this guide as a foundation for their work, adapting procedures to their specific experimental contexts and always performing a thorough risk assessment before commencing any new protocol.
Compound Profile and Scientific Context
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline derivative. The isoindoline scaffold is a key structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.[1] The presence of a fluorine atom and a methoxy group on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Halogenation, in particular, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.
While specific biological applications of 4-Fluoro-5-methoxyisoindoline hydrochloride are not extensively documented in publicly available literature, related isoindoline derivatives have been investigated for a range of therapeutic applications, including as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[2] The hydrochloride salt form of this amine-containing compound is intended to improve its stability and solubility in aqueous media, which is often advantageous for experimental assays.[3]
Table 1: Physicochemical Properties of 4-Fluoro-5-methoxyisoindoline hydrochloride and Related Compounds
| Property | 4-Fluoro-5-methoxyisoindoline hydrochloride | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Analogue) |
| CAS Number | 1447606-44-1 | 799274-06-9 |
| Molecular Formula | C₉H₁₁ClFNO | C₉H₁₁ClFN |
| Molecular Weight | 203.64 g/mol | 187.64 g/mol |
| Appearance | Solid (form may vary) | Solid[4] |
| Melting Point | Not available | Not available |
| Storage Temperature | 2-8°C (Recommended) | 2-8°C (Recommended)[4] |
Risk Assessment and Safety Precautions
2.1. Hazard Identification and Mitigation
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful.[4]
-
Skin and Eye Irritation: Assumed to cause skin and eye irritation.[4]
-
Mitigation: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
-
Respiratory Irritation: Assumed to cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
Caption: Personal Protective Equipment Workflow.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.[6]
-
Light Sensitivity: While not explicitly stated, many complex organic molecules are light-sensitive. It is prudent to store the compound in an amber vial or a light-blocking container.[7]
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Keep the container tightly sealed to prevent the absorption of moisture, which could affect its physical state and stability.[4]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4]
Experimental Protocols: Application Notes
The following protocols are provided as examples and should be optimized for specific experimental needs.
4.1. Preparation of Stock Solutions
The hydrochloride salt form is intended to enhance aqueous solubility. However, the solubility should be experimentally determined.
Protocol 4.1.1: Preparation of an Aqueous Stock Solution
-
Pre-weighing: Allow the container of 4-Fluoro-5-methoxyisoindoline hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.
-
Solubilization: Add the desired volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or sterile water to the vial.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any undissolved particulate matter.
-
Sterilization (if required): If the stock solution is for use in cell-based assays, sterilize by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 4.1.2: Preparation of a DMSO Stock Solution
For less polar applications or if aqueous solubility is limited, a DMSO stock solution can be prepared.
-
Follow steps 1 and 2 from Protocol 4.1.1.
-
Solubilization: Add the desired volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate until fully dissolved.
-
Storage: Store the DMSO stock solution in desiccated conditions at -20°C or -80°C. DMSO freezes at a higher temperature than water, so ensure proper storage conditions.
Caption: Workflow for Stock Solution Preparation.
4.2. Use in a Representative Biological Assay: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a general procedure to screen 4-Fluoro-5-methoxyisoindoline hydrochloride for its potential to inhibit acetylcholinesterase (AChE).
Materials:
-
4-Fluoro-5-methoxyisoindoline hydrochloride stock solution
-
Acetylcholinesterase (AChE) from a suitable source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a solution of DTNB in the phosphate buffer.
-
Prepare a solution of ATCI in the phosphate buffer.
-
Prepare a solution of AChE in the phosphate buffer. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer to all wells.
-
Add varying concentrations of the 4-Fluoro-5-methoxyisoindoline hydrochloride test compound to the sample wells.
-
Add a known AChE inhibitor as a positive control.
-
Add the solvent (e.g., buffer or DMSO) as a negative (vehicle) control.
-
-
Enzyme Addition: Add the AChE solution to all wells except for the blank wells (which should contain only buffer, DTNB, and ATCI).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the ATCI solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at a suitable wavelength (typically 412 nm) at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Disposal of Waste
All waste containing 4-Fluoro-5-methoxyisoindoline hydrochloride must be treated as hazardous waste.
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[8]
-
Disposal Route: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[8] For fluorinated organic compounds, incineration at a licensed facility is often the preferred method of disposal.[8]
Conclusion
4-Fluoro-5-methoxyisoindoline hydrochloride is a valuable research chemical with potential applications in drug discovery. Due to the limited availability of specific safety and handling data, a cautious and well-informed approach is paramount. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, and following the storage and handling guidelines outlined in this document, researchers can work safely and effectively with this compound. The provided experimental protocols offer a starting point for its application in a laboratory setting, with the understanding that optimization and validation are essential for successful research outcomes.
References
- Capot Chemical Co., Ltd. (2019). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
-
Carl ROTH. (2020, April 23). Safety Data Sheet: Sorbic acid. Retrieved from [Link].
-
PENTA. (2025, March 17). Safety Data Sheet: Sorbic acid. Retrieved from [Link].
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-FLUORO-ISOINDOLINE HCL. Retrieved from [Link].
- Smolecule. (n.d.). 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride - CAS 906820-08-4. Retrieved from a general chemical supplier website.
-
DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link].
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link].
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
PubMed Central. (n.d.). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Retrieved from [Link].
- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].
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Troubleshooting & Optimization
Optimizing Reaction Conditions for 4-Fluoro-5-methoxyisoindoline Hydrochloride Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride. This document moves beyond a simple recitation of steps to offer in-depth explanations for experimental choices, troubleshooting guidance for common issues, and a framework for optimizing reaction conditions.
Synthetic Strategy Overview
The synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity. The chosen synthetic route is designed for robustness and scalability, proceeding through a protected intermediate to facilitate purification and handling. The overall workflow involves the formation of a key phthalide intermediate, its conversion to a dibromide, cyclization to form the isoindoline core with a Boc-protecting group, and subsequent deprotection to yield the final hydrochloride salt.
Caption: High-level synthetic workflow for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize these conditions based on their specific laboratory setup and analytical results.
Protocol 1: Synthesis of N-Boc-4-fluoro-5-methoxyisoindoline (Intermediate)
This procedure outlines the critical cyclization and protection step.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,2-bis(bromomethyl)-4-fluoro-5-methoxybenzene | 302.01 | 10.0 | 3.02 g |
| tert-Butyl carbamate | 117.15 | 12.0 | 1.41 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 25.0 | 8.15 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1,2-bis(bromomethyl)-4-fluoro-5-methoxybenzene (10.0 mmol), tert-butyl carbamate (12.0 mmol), and cesium carbonate (25.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Reaction Execution: Stir the mixture vigorously at 60°C under a nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dibromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-4-fluoro-5-methoxyisoindoline as a white solid.
Protocol 2: Synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride (Final Product)
This protocol details the deprotection of the Boc group and the formation of the final hydrochloride salt.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-4-fluoro-5-methoxyisoindoline | 283.32 | 5.0 | 1.42 g |
| 4M HCl in 1,4-Dioxane | - | 50.0 | 12.5 mL |
| Diethyl Ether, anhydrous | 74.12 | - | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve N-Boc-4-fluoro-5-methoxyisoindoline (5.0 mmol) in 10 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
Reagent Addition: Add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise to the solution at 0°C (ice bath).
-
Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.
-
Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material. The mechanism involves protonation of the carbamate, loss of the stable tert-butyl cation, and subsequent decarboxylation to yield the free amine.[1]
-
Precipitation: Upon completion, add 100 mL of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.
-
Drying: Dry the product under high vacuum to obtain 4-Fluoro-5-methoxyisoindoline hydrochloride as a white to off-white crystalline solid.
Troubleshooting Guide & FAQs
This section addresses common experimental challenges in a question-and-answer format.
Caption: Troubleshooting flowchart for common synthesis issues.
FAQs: Cyclization & Protection (Step 4)
Q1: My cyclization reaction (Protocol 1) is showing very low conversion even after 16 hours. What should I do?
A1: Low conversion is often due to insufficient reactivity. First, ensure all reagents and the solvent (DMF) are completely anhydrous, as water can interfere with the base and react with the dibromide. If conditions are dry, consider increasing the reaction temperature to 70-80°C. Alternatively, a stronger base like potassium tert-butoxide can be used, but temperature control is critical to avoid side reactions.
Q2: I am observing multiple spots on my TLC plate for the cyclization reaction, and the desired product is not the major spot. What are the likely side products?
A2: The primary side reaction is intermolecular polymerization, where the dibromide reacts with the deprotonated carbamate from another molecule, leading to long-chain oligomers. This is favored at high concentrations. Try running the reaction under more dilute conditions by doubling the solvent volume. Another possible side product is the mono-alkylated intermediate. This can be addressed by ensuring you are using a slight excess of the tert-butyl carbamate and allowing sufficient reaction time.
FAQs: Deprotection & Salt Formation (Protocol 2)
Q1: The Boc deprotection (Protocol 2) is incomplete. My NMR spectrum shows a mix of starting material and product. Why?
A1: Incomplete deprotection is typically caused by an insufficient amount of acid or degraded acid reagent.[2][3] Ensure your 4M HCl in Dioxane is fresh, as its concentration can decrease over time. Increase the equivalents of HCl from 10 to 15 or even 20 equivalents. Also, ensure the reaction is stirred efficiently to mix the reagents, especially after the product begins to precipitate.
Q2: After adding diethyl ether, my product oiled out instead of forming a crystalline solid. How can I isolate it?
A2: Oiling out suggests the presence of impurities or residual solvent that is inhibiting crystallization. Decant the supernatant, dissolve the oil in a minimal amount of methanol, and then slowly add it to a large volume of vigorously stirred diethyl ether. This re-precipitation often yields a solid. If it remains an oil, it may be necessary to re-purify the N-Boc protected precursor to ensure high purity before the deprotection step.
Q3: Is 4M HCl in Dioxane the only option for Boc deprotection? Are there alternatives?
A3: While HCl in an organic solvent is standard, other strong acids can be used.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common alternative. Typically, a 25-50% solution of TFA in DCM is used at room temperature. However, this will yield the trifluoroacetate salt. To obtain the hydrochloride salt, an additional salt exchange step or workup with aqueous HCl followed by lyophilization would be necessary. For substrates sensitive to strong acid, milder methods have been reported, though they may require more optimization.[4]
References
- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
- Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
Wube, A. A., et al. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
Singh, S., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
ResearchGate. (2021). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. [Link]
-
Poornachandra, Y., et al. (2014). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. National Institutes of Health. [Link]
-
Beilstein Journals. (2011). The chemistry of isoindole natural products. [Link]
-
ResearchGate. (2022). Recent Developments in Isoindole Chemistry. [Link]
-
National Institutes of Health. (2021). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. [Link]
-
ResearchGate. (2017). A simple method for the synthesis of isoindoline derivatives. [Link]
Sources
"troubleshooting low yield in 4-Fluoro-5-methoxyisoindoline hydrochloride reactions"
Welcome to the technical support center for the synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues leading to low yields, and provide a deeper understanding of the chemical principles at play. Our approach is grounded in extensive laboratory experience and a commitment to scientific rigor.
Introduction: A Plausible Synthetic Strategy
The synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride is a nuanced process that requires careful control of reaction conditions and a thorough understanding of the reactivity of the intermediates. While numerous synthetic routes to isoindoline cores exist, a common and logical approach involves the reductive amination of a suitably substituted phthalaldehyde derivative. This guide will focus on troubleshooting a proposed two-step synthesis from 2-Fluoro-5-methoxybenzaldehyde.
Proposed Synthetic Pathway:
Caption: A decision tree for troubleshooting low yields in the reductive amination step.
Question 2: The reaction produces a complex mixture of products, and isolation of the desired 4-Fluoro-5-methoxyisoindoline is difficult, resulting in a low isolated yield. What are potential side reactions?
Answer:
A complex product mixture points towards competing reaction pathways. Understanding these can guide purification strategies and reaction optimization.
Potential Side Reactions:
-
Over-alkylation: The newly formed isoindoline is a secondary amine and can react with the starting aldehyde to form a tertiary amine, which can lead to further complex products.
-
Mitigation: Use a large excess of the amine source (e.g., aqueous ammonia) to favor the formation of the primary amine intermediate. [1]Running the reaction at a lower concentration can also disfavor bimolecular side reactions.
-
-
Cannizzaro Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen, such as 2-Fluoro-5-methoxybenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Mitigation: This is more of a concern if the reductive amination is attempted under strongly basic conditions. Most modern reductive amination protocols operate under neutral to mildly acidic conditions, which suppresses this side reaction.
-
-
Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts.
-
Mitigation: Ensure slow addition of reagents and maintain good temperature control. The use of fresh, high-purity starting aldehyde is also recommended.
-
Purification Strategy:
The basic nature of the isoindoline product is key to its purification.
-
Acid-Base Extraction:
-
After the reaction is complete, quench carefully and dilute with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The desired isoindoline will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
Extract the free-based isoindoline back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, for example, from pure hexane to a mixture of hexane and ethyl acetate, with a small amount of triethylamine (e.g., 1%) added to the eluent to prevent the amine from streaking on the acidic silica gel, is often effective.
Part 2: Hydrochloride Salt Formation and Stability
Question 3: The yield of the final hydrochloride salt is low, or the product is impure. What are the best practices for salt formation and isolation?
Answer:
The formation and isolation of the hydrochloride salt is a critical final step that can significantly impact the final yield and purity.
Best Practices:
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents for the salt formation. Any water present can interfere with the crystallization and may lead to an oily or impure product.
-
Protocol: Dissolve the purified 4-Fluoro-5-methoxyisoindoline free base in a dry, aprotic solvent such as diethyl ether, dichloromethane, or ethyl acetate. Add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) dropwise with stirring.
-
-
Stoichiometry: The addition of excess acid can lead to the precipitation of an impure product or difficulties in isolation.
-
Protocol: Use a stoichiometric amount (1.0 to 1.1 equivalents) of HCl. The precipitation of the hydrochloride salt is often immediate.
-
-
Isolation and Washing:
-
Protocol: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of the cold, dry solvent used for the precipitation to remove any unreacted free base or other soluble impurities. Dry the solid under vacuum.
-
-
Product Stability: While hydrochloride salts of amines are generally stable, the 4-Fluoro-5-methoxyisoindoline hydrochloride should be stored in a cool, dry, and dark place to prevent potential degradation over time.
Quantitative Data Summary (Illustrative):
| Parameter | Reductive Amination (STAB Method) | HCl Salt Formation |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 30 minutes - 2 hours |
| Key Reagents | STAB (1.5 eq.), Acetic Acid (cat.) | Anhydrous HCl (1.1 eq.) |
| Solvent | Dichloroethane (DCE) or THF | Diethyl Ether or Ethyl Acetate |
| Typical Yield | 60-85% (of the free base) | >95% (from the free base) |
Frequently Asked Questions (FAQs)
Q1: Can a Pictet-Spengler reaction be used as an alternative synthetic route?
A1: A Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. [2]However, for an isoindoline, this is not a direct application. The classic Pictet-Spengler involves the cyclization of a β-arylethylamine onto an aldehyde or ketone. [2]A modified approach would be necessary for the synthesis of an isoindoline.
Q2: My final product shows signs of decomposition after a few weeks. What could be the cause?
A2: Isoindolines, particularly as the free base, can be susceptible to air oxidation, especially if there are impurities present. Conversion to the hydrochloride salt significantly enhances stability. Ensure the salt is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: Are there any specific safety precautions for this synthesis?
A3: Standard laboratory safety practices should be followed. Specifically:
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and should be handled with care in a well-ventilated fume hood. Quenching reactions involving NaBH₃CN with acid will produce toxic hydrogen cyanide gas. Therefore, quenching should be done carefully with a base.
-
Anhydrous HCl: This is a corrosive gas. Use solutions of HCl in organic solvents and handle them in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-5-methoxyisoindoline (Free Base) via Reductive Amination with STAB
-
To a solution of 2-Fluoro-5-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloroethane (DCE, approx. 0.1 M), add aqueous ammonia (28-30%, 10 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-5-methoxyisoindoline.
-
Purify the crude product by column chromatography or proceed with acid-base extraction as described in the troubleshooting section.
Protocol 2: Formation of 4-Fluoro-5-methoxyisoindoline Hydrochloride
-
Dissolve the purified 4-Fluoro-5-methoxyisoindoline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq.) dropwise with vigorous stirring.
-
A white precipitate should form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to a constant weight.
References
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Organic Chemistry Portal. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]
-
Synthesis of Substituted Phthalocyanines. ResearchGate. Available at: [Link]
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Google Patents.
-
Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. PubMed. Available at: [Link]
-
Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. Available at: [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. Available at: [Link]
-
Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Preprints.org. Available at: [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo. Available at: [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]
-
2-Fluoro-5-methoxybenzaldehyde. MySkinRecipes. Available at: [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. NIH. Available at: [Link]
-
Myers Chem 115. Available at: [Link]
-
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. Available at: [Link]
-
The chemistry of isoindole natural products. PMC. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
Sources
"stability issues with 4-Fluoro-5-methoxyisoindoline hydrochloride in solution"
Welcome to the technical support center for 4-Fluoro-5-methoxyisoindoline hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with this compound in solution. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to facilitate your experimental success.
Introduction to 4-Fluoro-5-methoxyisoindoline Hydrochloride
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline derivative. The isoindoline core is found in a number of biologically active molecules and pharmaceutical compounds.[1][2][3] The hydrochloride salt form of this amine-containing compound is intended to enhance its water solubility and stability.[4] Understanding the potential stability challenges is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 4-Fluoro-5-methoxyisoindoline hydrochloride?
As an amine hydrochloride salt, this compound is expected to be soluble in aqueous solutions.[4][5] For many amine hydrochlorides, solubility can also be achieved in polar protic solvents like ethanol and methanol, although they may be less soluble in these than in water. A large number of hydrochloride salts have limited solubility in absolute ethanol.[6] It is generally recommended to start with deionized water or a buffered aqueous solution within a pH range of 3-7. For cell-based assays or other applications requiring an organic co-solvent, dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution, which is then further diluted into the aqueous experimental medium.
Q2: What is the expected pH stability of 4-Fluoro-5-methoxyisoindoline hydrochloride in aqueous solutions?
Q3: How should I store solutions of 4-Fluoro-5-methoxyisoindoline hydrochloride?
For optimal stability, it is recommended to store aqueous solutions of 4-Fluoro-5-methoxyisoindoline hydrochloride at 2-8°C and protected from light.[7][8] For long-term storage, aliquoting the solution into single-use vials to minimize freeze-thaw cycles and storing at -20°C or -80°C is a common practice. Always use tightly sealed containers to prevent solvent evaporation and potential pH changes due to atmospheric CO2 absorption in unbuffered solutions.
Q4: Is 4-Fluoro-5-methoxyisoindoline hydrochloride sensitive to light?
Many heterocyclic compounds, including some isoindoline derivatives, can be sensitive to light.[9] Photolytic degradation can occur through various mechanisms, including oxidation.[10] To minimize the risk of photodegradation, it is best practice to prepare and handle solutions of this compound in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil). When conducting experiments that require exposure to light, it is important to include appropriate controls, such as a dark control, to assess the extent of any light-induced degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues you might encounter during your experiments.
Problem 1: Precipitation or Cloudiness Observed in Solution
Possible Causes:
-
Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
pH Shift: The pH of the solution may have shifted to a range where the compound is less soluble (e.g., into the alkaline range, leading to the formation of the less soluble free base).
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature may show precipitation when cooled.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation issues.
Problem 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound Degradation: The active concentration of the compound may be lower than expected due to degradation over time.
-
Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or interfere with the assay, leading to anomalous results.
-
Adsorption to Labware: The compound may adsorb to the surface of plastic or glass containers, reducing its effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental outcomes.
Protocols for Stability Assessment
For researchers who need to perform a more rigorous assessment of the stability of 4-Fluoro-5-methoxyisoindoline hydrochloride, a forced degradation study can provide valuable insights into its degradation pathways.[11][12]
Protocol: Forced Degradation Study
Objective: To investigate the stability of 4-Fluoro-5-methoxyisoindoline hydrochloride under various stress conditions.
Materials:
-
4-Fluoro-5-methoxyisoindoline hydrochloride
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Incubator
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC, to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Data Interpretation:
The results of the forced degradation study will indicate under which conditions the compound is most labile. This information can be used to establish appropriate handling and storage procedures and to develop a stability-indicating analytical method.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Peaks |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl, 60°C | 24 | 95.2 | 1 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 2 |
| 3% H₂O₂, RT | 24 | 85.1 | 1 |
| 60°C | 24 | 98.9 | 0 |
| Photostability | 24 | 92.3 | 1 |
Note: This is hypothetical data for illustrative purposes.
Potential Degradation Pathways
While specific degradation products for 4-Fluoro-5-methoxyisoindoline hydrochloride have not been reported in the literature, we can hypothesize potential degradation pathways based on the isoindoline structure.
-
Oxidation: The nitrogen atom in the isoindoline ring is susceptible to oxidation, potentially forming an N-oxide. The aromatic ring may also be susceptible to oxidative degradation, especially under harsh conditions.
-
Hydrolysis: While the isoindoline ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening reactions.
-
Photodegradation: Exposure to UV or visible light could induce the formation of radical species, leading to a variety of degradation products.
Analytical Methods for Stability Monitoring
Several analytical techniques can be employed to monitor the stability of 4-Fluoro-5-methoxyisoindoline hydrochloride in solution.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reverse-phase HPLC method with UV detection can be developed to separate the parent compound from its degradation products and to quantify the amount of each.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying the structure of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products and to study the kinetics of degradation.
References
- Bremner, J. B., & Samosorn, S. (2009). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 5, 23.
- Griesbeck, A. G., & Maptue, N. (2004). Photochemistry of Phthalimides. CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition.
- Manera, C., et al. (2008). Isoindoline derivatives as a new class of potent and selective cannabinoid CB2 receptor agonists. Journal of Medicinal Chemistry, 51(5), 1367–1375.
- Wikipedia. (2023). Isoindoline.
- ChemicalBook. (n.d.). Isoindoline CAS 496-12-8.
- Albini, A., & Fagnoni, M. (2004). The role of heteroatoms in the photochemistry of aromatic compounds. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 5(3), 279-307.
- Hinkley, J. M. (2017). Amine hydrochloride salts: a problem in polyurethane synthesis.
- ChemicalBook. (n.d.). Isoindoline.
- ScienceMadness. (2011). Solubility of organic amine salts.
- PubChem. (n.d.). Isoindoline.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Hu, Y., et al. (2012). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs, 10(12), 2812-2828.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 18-25.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis.
- ChemicalBook. (n.d.). Isoindoline.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
- Płaziński, W., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4305.
- Pharmaguideline. (n.d.).
- LibreTexts. (2022). Chemical Properties of Amines.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. Isoindoline | 496-12-8 [chemicalbook.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Fluoro-5-methoxyisoindoline Hydrochloride Production
Welcome to the technical support center for the production of 4-Fluoro-5-methoxyisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important isoindoline derivative. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up.
Introduction: The Significance and Challenges of 4-Fluoro-5-methoxyisoindoline Hydrochloride
4-Fluoro-5-methoxyisoindoline hydrochloride is a key building block in the development of various pharmacologically active compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and conformational properties that are often sought after in medicinal chemistry. However, the journey from a successful bench-scale synthesis to a robust, scalable process is fraught with challenges. These can range from decreased yields and purity issues to safety concerns associated with exothermic reactions and the handling of hazardous reagents. This guide aims to provide practical, experience-based solutions to these common hurdles.
Hypothetical Synthetic Pathway
To provide context for the troubleshooting guide, we will refer to a plausible multi-step synthesis for 4-Fluoro-5-methoxyisoindoline hydrochloride. This pathway will serve as a framework for discussing potential issues at each stage.
DOT Diagram: Synthetic Workflow for 4-Fluoro-5-methoxyisoindoline Hydrochloride
Caption: A hypothetical four-step synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems that may arise during the scale-up of 4-Fluoro-5-methoxyisoindoline hydrochloride production.
Issue 1: Low Overall Yield Upon Scale-Up
Q: My lab-scale synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride consistently provides a high yield, but I'm observing a significant drop when I increase the batch size. What are the likely causes and how can I mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[1]
-
Thermal Control: Reactions that are easily managed in a round-bottom flask can become problematic in a large reactor due to a lower surface-area-to-volume ratio.[1] This can lead to localized "hot spots" where the temperature exceeds the optimal range, promoting side reactions and decomposition of the product.
-
Solution: Implement more efficient cooling systems for your reactor. For highly exothermic steps, such as the reduction with LiAlH4 or BH3, consider a semi-batch process where the reducing agent is added slowly to maintain a consistent temperature.
-
-
Mixing Efficiency: Inadequate mixing in large vessels can result in localized concentration gradients of reactants, leading to the formation of byproducts.[1]
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. The geometry of the stirrer (e.g., anchor, turbine) and the stirring speed are critical parameters to optimize.
-
-
Extended Reaction Times: Scale-up processes often have longer reaction and work-up times. The isoindoline ring system can be sensitive and prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) can lead to degradation.[1]
-
Solution: Optimize reaction times at the larger scale. In-process monitoring using techniques like HPLC or UPLC can help determine the point of maximum product formation and prevent unnecessary degradation.
-
Issue 2: Impurities in the Final Product
Q: I'm observing persistent impurities in my final 4-Fluoro-5-methoxyisoindoline hydrochloride product that were not present or were negligible at the lab scale. How can I identify and eliminate them?
A: The accumulation of minor impurities is a frequent scale-up issue.[1]
-
Identification of Impurities: The first step is to identify the structure of the impurities. This can be achieved using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Common impurities in isoindoline synthesis can arise from incomplete reactions, over-reduction, or side reactions.[2]
-
Potential Impurities and Their Sources:
-
Unreacted Intermediates: Incomplete reduction in steps 2 or 3 can leave starting materials in your final product.
-
Ring-Opened Byproducts: The isoindoline ring can be susceptible to cleavage under certain conditions.
-
Positional Isomers: If the synthesis starts from a precursor where the regioselectivity is not well-controlled, you may have isomeric impurities.
-
-
Purification Strategies:
-
Crystallization: This is often the most scalable and effective method for purifying solid products.[1] Experiment with different solvent systems to find one that provides good recovery of your desired product while leaving impurities in the mother liquor. For hydrochloride salts, the choice of solvent for the salt formation step is crucial for obtaining a crystalline product.[3]
-
Avoid Chromatography: While useful at the lab scale, column chromatography is often not practical or economical for large-scale production.[1]
-
Upstream Purification: It is often more effective to purify intermediates rather than trying to remove all impurities from the final product.[1]
-
Issue 3: Difficulty in Isolating a Crystalline Hydrochloride Salt
Q: My final product, 4-Fluoro-5-methoxyisoindoline hydrochloride, is precipitating as an oil or an amorphous solid, making it difficult to filter and dry. How can I induce crystallization?
A: The physical form of the final salt is critical for its stability, handling, and formulation.
-
Solvent Selection: The choice of solvent for the salt formation is paramount. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol, ethanol, or ethyl acetate.[4][5]
-
Control of Supersaturation:
-
Slow Addition of HCl: Add the hydrochloric acid solution (e.g., HCl in isopropanol) slowly to the solution of the free base. This allows for controlled crystal growth rather than rapid precipitation.
-
Cooling Rate: A slow and controlled cooling profile can promote the formation of larger, more well-defined crystals.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a few seed crystals to a supersaturated solution can initiate crystallization.
-
Co-crystallization: In some cases, forming a co-crystal with a suitable co-former can improve the crystalline properties of a hydrochloride salt.[6][7]
DOT Diagram: Troubleshooting Decision Tree for Poor Crystallization
Caption: Decision tree for troubleshooting poor crystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of 4-Fluoro-5-methoxyisoindoline hydrochloride?
A1: Several safety aspects need careful consideration:
-
Exothermic Reactions: The reduction steps, particularly with powerful reducing agents like LiAlH4, can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent thermal runaways.[8]
-
Handling of Reagents: Many reagents used in organic synthesis are hazardous. For example, LiAlH4 is pyrophoric, and corrosive acids and bases are common. Ensure that personnel are properly trained and equipped with appropriate personal protective equipment (PPE).
-
Solvent Safety: Large quantities of flammable organic solvents are used. The production facility must be designed to handle these safely, with proper ventilation and grounding to prevent static discharge.
Q2: How can Process Analytical Technology (PAT) be implemented to improve the scale-up process?
A2: PAT involves using in-line or at-line analytical tools to monitor and control the manufacturing process in real-time.[9][10]
-
Reaction Monitoring: Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time. This allows for precise determination of reaction endpoints, preventing the formation of byproducts due to over-reaction.[11]
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, helping to ensure consistent crystal form and size.
-
Improved Process Understanding: The data generated by PAT tools provides a deeper understanding of the process, which is crucial for successful scale-up and for meeting regulatory requirements.[12]
Q3: What are the best practices for drying the final 4-Fluoro-5-methoxyisoindoline hydrochloride product?
A3: Proper drying is essential to remove residual solvents and moisture.
-
Drying Equipment: For larger quantities, a vacuum oven or a rotary dryer is typically used.
-
Temperature Control: The drying temperature should be carefully chosen to be effective without causing thermal degradation of the product.
-
Monitoring Residual Solvents: Gas Chromatography (GC) is the standard method for determining the levels of residual solvents in the final product to ensure they meet regulatory limits.
Data Summary Table
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Key Considerations for Scale-Up |
| Reaction Temperature | Easily controlled with a heating mantle and ice bath. | Requires a jacketed reactor with a thermal control unit. | The lower surface-area-to-volume ratio necessitates more efficient heat transfer. |
| Mixing | Magnetic stirrer or overhead stirrer. | Mechanical agitator with optimized blade design and speed. | Inefficient mixing can lead to localized concentration gradients and side reactions.[1] |
| Purification | Column chromatography is common. | Crystallization is the preferred method.[1] | Chromatography is generally not economically viable for large-scale production. |
| Drying | Vacuum desiccator or oven. | Vacuum dryer or rotary dryer. | Efficient removal of residual solvents is critical for product stability and safety. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Fluoro-5-methoxyisoindoline Hydrochloride
Objective: To obtain a crystalline, high-purity final product.
Materials:
-
Crude 4-Fluoro-5-methoxyisoindoline hydrochloride
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture)
-
Heating mantle with stirring
-
Condenser
-
Buchner funnel and filter flask
Procedure:
-
Add the crude product to a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add a minimal amount of the recrystallization solvent.
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
If the solution is colored, you may consider a hot filtration through a small amount of activated carbon to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
References
Sources
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- 2. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 8. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Experimental Cross-Validation of 4-Fluoro-5-methoxyisoindoline HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the experimental cross-validation of the novel compound 4-Fluoro-5-methoxyisoindoline HCl. As this molecule is not extensively characterized in publicly available literature, this document establishes a systematic approach for its evaluation. We will leverage comparative pharmacology and established analytical techniques, using structurally related and well-documented analogs as benchmarks. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The primary comparator and benchmark for this guide will be 4-Fluoroisoindoline HCl . We will also draw comparisons with the unsubstituted parent compound, Isoindoline , and the non-fluorinated analog, 5-Methoxyisoindoline , to elucidate the distinct contributions of the fluoro and methoxy functional groups to the molecule's overall profile.
Rationale and Structural Context
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications, including anti-inflammatory, diuretic, and anticancer agents.[1][2] The introduction of a fluorine atom and a methoxy group onto the isoindoline core, as in 4-Fluoro-5-methoxyisoindoline HCl, is a strategic medicinal chemistry approach. Fluorine substitution is known to modulate metabolic stability, binding affinity, and membrane permeability, while methoxy groups can influence receptor interactions and pharmacokinetic properties.
This guide will focus on validating the analytical profile and exploring the potential biological activities of 4-Fluoro-5-methoxyisoindoline HCl through a series of comparative in vitro assays.
Synthesis and Characterization: A Comparative Overview
A robust and well-characterized synthesis is the foundation of any reliable experimental study. This section outlines the synthesis of 4-Fluoroisoindoline HCl and provides a proposed route for the synthesis of the target compound and its non-fluorinated methoxy analog.
Synthesis of 4-Fluoroisoindoline HCl
A common synthetic route to 4-Fluoroisoindoline HCl involves the reduction of a suitable precursor. A general procedure is the catalytic hydrogenation of a precursor like 4-fluoro-1H-isoindole-1,3(2H)-dione or a related compound.
General Protocol for the Synthesis of 4-Fluoroisoindoline HCl: A solution of the starting material (e.g., a suitable 4-fluoro-substituted isoindole precursor) in a solvent such as methanol is treated with concentrated hydrochloric acid and a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere and stirred at room temperature for an extended period (e.g., 48 hours).[3] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-Fluoroisoindoline HCl.[3]
Proposed Synthesis of 5-Methoxyisoindoline and 4-Fluoro-5-methoxyisoindoline
The synthesis of 5-methoxyisoindoline can be approached through methods analogous to those for other substituted isoindolines, often starting from a commercially available methoxy-substituted phthalimide or a related precursor. Similarly, the synthesis of 4-Fluoro-5-methoxyisoindoline would likely involve a multi-step sequence starting from a fluorinated and methoxylated benzene derivative.
Analytical Cross-Validation
Prior to biological evaluation, a thorough analytical characterization of the synthesized compounds is imperative to confirm their identity, purity, and stability.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules. A validated HPLC method provides a quantitative measure of the target compound and any impurities.
Table 1: HPLC Parameters for Purity Analysis
| Parameter | 4-Fluoro-5-methoxyisoindoline HCl (Proposed) | 4-Fluoroisoindoline HCl | Isoindoline | 5-Methoxyisoindoline |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) | A: 0.1% TFA in Water, B: Methanol (Isocratic) | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Purity | >98% | >98% | >98% | >98% |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguously confirming the chemical structure of the synthesized compounds.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | 4-Fluoro-5-methoxyisoindoline HCl (Predicted) | 4-Fluoroisoindoline HCl[3] |
| Aromatic CH | δ 7.0-7.5 ppm | δ 6.88-7.03 ppm |
| CH₂N | δ 4.5-4.8 ppm | δ 4.50-4.52 ppm |
| OCH₃ | δ 3.8-4.0 ppm | N/A |
Note: Predicted shifts are based on general principles of NMR spectroscopy and may vary.
Comparative In Vitro Biological Evaluation
Based on the known biological activities of isoindoline derivatives, a panel of in vitro assays is proposed to characterize the pharmacological profile of 4-Fluoro-5-methoxyisoindoline HCl in comparison to its analogs.[2][4]
Monoamine Oxidase (MAO) Inhibition Assay
Isoindoline derivatives have been investigated for their effects on central nervous system targets.[2] Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
Experimental Protocol: MAO Inhibition Assay
This assay will quantify the ability of the test compounds to inhibit the activity of recombinant human MAO-A and MAO-B.
-
Reagents: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), and a detection reagent.
-
Procedure: a. Pre-incubate the MAO enzyme with varying concentrations of the test compounds. b. Initiate the reaction by adding the substrate. c. After a set incubation period, stop the reaction and measure the product formation using a plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the IC₅₀ value for each compound against both MAO-A and MAO-B.
Diagram 1: Monoamine Oxidase (MAO) Inhibition Workflow
Caption: Workflow for the in vitro monoamine oxidase inhibition assay.
Dopamine Transporter (DAT) Binding Assay
The dopamine transporter is another important target in the central nervous system. A radioligand binding assay can determine the affinity of the test compounds for the dopamine transporter.
Experimental Protocol: DAT Binding Assay
-
Materials: Cell membranes expressing the human dopamine transporter, a radiolabeled ligand (e.g., [³H]WIN 35,428), and test compounds.
-
Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by filtration. c. Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) for each compound.
General Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the general cytotoxicity of a novel compound to determine a suitable concentration range for further cell-based assays and to identify any potential for off-target toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) for each compound.
Diagram 2: Cytotoxicity Assessment Workflow (MTT Assay)
Sources
A Researcher's Guide to De-risking Novel Compounds: Profiling the Off-Target Effects of 4-Fluoro-5-methoxyisoindoline hydrochloride
In the landscape of modern drug discovery, the pursuit of highly specific molecular agents is paramount. However, the assertion that a small molecule interacts with only a single protein target is a rarity.[1][2] Unintended interactions, or "off-target" effects, are a primary cause of clinical trial failures, contributing to unforeseen toxicities and diminished efficacy.[2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of robust scientific investigation and a cornerstone of translational success.
This guide provides a comprehensive framework for characterizing the off-target profile of a novel investigational compound, using the hypothetical molecule 4-Fluoro-5-methoxyisoindoline hydrochloride (hereafter referred to as Isoindoline-X ) as a case study. We will navigate a multi-tiered strategy, from broad, predictive screening to detailed, quantitative validation, and compare its performance against a known, albeit less optimized, reference compound from the same chemical series (Reference Compound A ).
The Imperative of Selectivity: Beyond On-Target Potency
Before embarking on a wide-ranging off-target investigation, it is crucial to confirm that Isoindoline-X engages its intended target within a cellular context. For the purpose of this guide, let us assume Isoindoline-X has been designed as a potent inhibitor of Kinase Z , a hypothetical serine/threonine kinase implicated in an oncology pathway.
Initial validation of on-target activity is essential context for interpreting off-target data. A significant therapeutic window relies on a wide margin between the concentration required for on-target efficacy and the concentrations at which off-target effects become physiologically relevant. Techniques like cellular thermal shift assays (CETSA) are invaluable for confirming this initial target engagement in an intact cell system.[4][5][6]
A Tiered Strategy for Comprehensive Off-Target Profiling
A systematic approach to off-target screening is both resource-efficient and scientifically rigorous. We recommend a tiered workflow that moves from broad, predictive methods to more focused, quantitative assays.
Caption: A tiered workflow for systematic off-target profiling.
Tier 1: In Silico Off-Target Prediction
The first step in our de-risking process is computational. By leveraging artificial intelligence and machine learning algorithms, we can predict potential off-target interactions based on the chemical structure of Isoindoline-X.[7][8] These methods compare the compound's structural and pharmacophoric features against extensive databases of known ligand-protein interactions.[1]
Rationale: This approach is cost-effective and rapid, providing a preliminary "hit list" of potential off-targets to prioritize for experimental validation. It helps to focus resources on the most probable interactions.
Experimental Choices:
-
Ligand-Based Approaches: Utilize methods like 2D fingerprint similarity (e.g., ECFP6) or 3D pharmacophore matching to compare Isoindoline-X to known binders of various targets.[1]
-
Structure-Based Approaches: If a high-quality crystal structure of a potential off-target is available, molecular docking simulations can predict the binding mode and estimate the binding energy of Isoindoline-X in the active site.[8]
The output of this stage is a ranked list of potential off-targets, which informs the design of our experimental screening panels.
Tier 2: Broad Experimental Screening
With a predictive list in hand, we proceed to broad experimental screening against large panels of purified proteins. This is where we generate the first quantitative data on the selectivity of Isoindoline-X.
1. Kinome Profiling
Given that Isoindoline-X is a kinase inhibitor, its most likely off-targets will be other kinases. Large-scale kinase panels, such as Eurofins' KINOMEscan® or Reaction Biology's KinaseFinder™, offer comprehensive screening against hundreds of human kinases.[9][10] These are typically competition binding assays that measure the ability of the test compound to displace a known ligand from the kinase active site.[10]
Hypothetical Data:
| Target | Isoindoline-X (% Control @ 1µM) | Reference Compound A (% Control @ 1µM) |
| Kinase Z (On-Target) | 0.5 | 5.2 |
| Kinase A | 85.1 | 75.3 |
| Kinase B | 92.4 | 88.1 |
| Kinase C | 15.7 | 45.6 |
| Kinase D | 30.2 | 9.8 |
| Kinase E | 78.9 | 69.2 |
| (Lower % Control indicates stronger binding) |
Interpretation:
-
On-Target Potency: Isoindoline-X shows significantly stronger binding to our intended target, Kinase Z, compared to the reference compound.
-
Selectivity Improvement: For Kinase C, Isoindoline-X shows weaker off-target binding (is more selective) than the reference compound.
-
New Off-Target: However, Isoindoline-X has picked up a new, potent off-target interaction with Kinase D, which was not a significant hit for the reference compound. This is a critical finding that requires further investigation.
2. GPCR and Ion Channel Safety Panels
G-protein coupled receptors (GPCRs) and ion channels are two of the largest classes of drug targets and are frequently implicated in adverse drug reactions.[11][12][13][14] Screening against a panel of these "safety" targets is standard practice in drug discovery.[11][15] Companies like Charles River and Eurofins offer well-validated functional assay panels for this purpose.[13][16]
Rationale: Early identification of interactions with key safety targets, such as the hERG ion channel (cardiac toxicity) or the 5-HT2B receptor (cardiopulmonary toxicity), is critical for avoiding late-stage failures.[2]
Tier 3: Cellular Validation and Quantitative Analysis
Data from in vitro screening panels are invaluable, but they do not fully recapitulate the complex environment of a living cell. Factors like cell permeability and intracellular ATP concentrations can significantly influence a compound's activity and selectivity.[17] Therefore, validating key hits in a cellular context is the next critical step.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[4][6][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[6] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, we can confirm a direct physical interaction.[4]
This technique can be used to confirm on-target engagement with Kinase Z and, crucially, to validate the off-target interaction with Kinase D inside the cell.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA for Kinase D
-
Cell Culture: Culture a human cell line known to express the off-target, Kinase D.
-
Compound Treatment: Aliquot cell suspensions into a PCR plate. Treat cells with a serial dilution of Isoindoline-X (e.g., from 0.1 nM to 30 µM) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.[4]
-
Thermal Challenge: Heat the plate in a PCR machine to a single, optimized temperature (e.g., 52°C) for 3 minutes, followed by cooling. This temperature is chosen to be on the steep part of the protein's melting curve to maximize the signal window.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Quantify the amount of soluble Kinase D using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the amount of soluble Kinase D as a function of Isoindoline-X concentration to generate a dose-response curve and determine the cellular EC50 for target engagement.
Caption: Workflow for ITDR-CETSA to validate off-target binding.
2. Quantitative Binding Assays
To accurately compare the affinity of Isoindoline-X for its on-target (Kinase Z) versus its off-target (Kinase D), a quantitative binding assay is required. A competitive binding assay is a common and effective method.[19][20]
Experimental Protocol: Competitive Binding Assay for Kinase D
This assay measures the ability of Isoindoline-X to compete with a known, labeled ligand (often a radiolabeled or fluorescent tracer) for binding to purified Kinase D.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).
-
Prepare purified, recombinant Kinase D enzyme at a fixed concentration.
-
Prepare a labeled tracer ligand at a fixed concentration (typically at or below its Kd for Kinase D).
-
Prepare a serial dilution of Isoindoline-X and the unlabeled reference compound.
-
-
Assay Plate Setup: In a microplate, add the reaction buffer, the fixed concentration of Kinase D, and the fixed concentration of the tracer ligand to each well.
-
Competition: Add the serial dilutions of Isoindoline-X or the reference compound to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a very high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[21]
-
Separation: Separate the bound from the free tracer. For radioligand assays, this is often done by rapid filtration through a filter mat that captures the protein-ligand complexes.
-
Detection: Quantify the amount of bound tracer in each well using a suitable detector (e.g., a scintillation counter).
-
Data Analysis: Plot the percentage of tracer binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of tracer binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.
Hypothetical Comparative Affinity Data:
| Compound | Kinase Z (On-Target) Ki (nM) | Kinase D (Off-Target) Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki On-Target) |
| Isoindoline-X | 1.2 | 85 | 70.8 |
| Reference Compound A | 15.8 | >10,000 | >630 |
This quantitative data confirms our initial screening results. While Isoindoline-X is a much more potent inhibitor of the intended target, Kinase Z, it has a newly acquired, significant liability against Kinase D. The selectivity ratio provides a clear metric for comparison: a higher number indicates greater selectivity. In this case, the older Reference Compound A, despite its lower on-target potency, is far more selective with respect to Kinase D.
Conclusion: An Integrated View of Selectivity
The characterization of off-target effects is a critical and iterative process in drug discovery. A compound's value is defined not only by its on-target potency but by its overall selectivity profile. As demonstrated with our hypothetical molecule, Isoindoline-X, lead optimization can be a double-edged sword, enhancing on-target activity while sometimes introducing unforeseen off-target interactions.
By employing a systematic, tiered approach—from in silico prediction to broad panel screening and finally to quantitative, cell-based validation—researchers can build a comprehensive understanding of a compound's polypharmacology. This detailed knowledge is essential for making informed decisions, designing safer and more effective molecules, and ultimately increasing the probability of success in the complex journey from the laboratory to the clinic.
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
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Ball, J. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 136-145. [Link]
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Aalizadeh, R., et al. (2022). Non-target screening in water analysis: recent trends of data evaluation, quality assurance, and their future perspectives. Analytical and Bioanalytical Chemistry, 414(3), 1165-1191. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-5-methoxyisoindoline hydrochloride
A Note on This Guidance: As Senior Application Scientists, our commitment is to empower your research with not only high-quality reagents but also the critical knowledge to handle them safely from acquisition to disposal. This guide provides a detailed framework for the proper disposal of 4-Fluoro-5-methoxyisoindoline hydrochloride. It is synthesized from established safety protocols for halogenated organic compounds and structurally similar molecules. However, this document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by your supplier and the specific waste management protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize your institution-specific guidelines and the manufacturer's SDS.
Core Principles: Hazard Identification and Risk Assessment
4-Fluoro-5-methoxyisoindoline hydrochloride is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely published, data from analogous structures, such as other fluoro-substituted isoquinolines and isoindolines, indicate that it should be handled as a hazardous substance.[1][2][3]
Anticipated Hazards:
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust.[1]
-
Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Environmental: As with many synthetic organic compounds, it should be considered potentially harmful to aquatic life and should not be released into the environment.[1]
The foundational step before any disposal procedure is a thorough risk assessment. The causality is simple: you cannot manage risks you have not identified. This involves considering the quantity of waste, the potential for exposure during handling, and the specific storage conditions in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling 4-Fluoro-5-methoxyisoindoline hydrochloride in both its pure form and as a waste product. The rationale for each piece of equipment is to create a complete barrier against the identified routes of exposure.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or airborne dust particles causing serious eye irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust cannot be controlled. | Minimizes the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[1] |
Waste Segregation & Container Management: Preventing a Chain Reaction
The most critical phase of disposal is ensuring the waste is correctly segregated and contained. Improper segregation can lead to dangerous chemical reactions within the waste container. This compound belongs to the category of halogenated organic waste .[4][5]
Incompatible Materials: Based on data from similar hydrochloride salts and amine-containing structures, avoid mixing this waste with:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[1]
-
Strong Bases: Can deprotonate the hydrochloride salt, potentially leading to the release of the free base and hazardous reactions.[1]
-
Strong Acids: While it is a hydrochloride salt, mixing with other strong acids is not advised without a specific reaction protocol.[1]
Protocol for Waste Container Setup
-
Select the Right Container: Use a clearly marked, leak-proof container with a secure screw-top lid.[6][7] Plastic containers are often preferred for solid waste to minimize the risk of breakage.[8]
-
Labeling is Paramount: The moment you designate a container for waste, it must be labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "4-Fluoro-5-methoxyisoindoline hydrochloride".
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
-
Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[6][8] This area should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
Step-by-Step Disposal Procedures
This section outlines the standard operating procedure for disposing of solid waste and contaminated materials.
Workflow for Disposal of 4-Fluoro-5-methoxyisoindoline hydrochloride
Caption: Disposal decision workflow for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Protocol for Solid Waste Disposal
-
Work in a Controlled Area: Conduct all waste handling inside a chemical fume hood to control potential dust.
-
Transfer the Chemical: Carefully transfer the solid 4-Fluoro-5-methoxyisoindoline hydrochloride waste into the pre-labeled halogenated organic waste container.[9] Use a dedicated scoop or spatula.
-
Avoid Dust: Do not create dust clouds.[2][3] If the material is a fine powder, handle it with extreme care.
-
Dispose of Contaminated Disposables: Any single-use items that are grossly contaminated (e.g., weighing paper, contaminated wipes, gloves) should be placed directly into the solid waste container.[10]
-
Seal the Container: Once the transfer is complete, securely close the container lid.[4] The container should remain closed at all times except when adding waste.[4]
Protocol for Contaminated Labware (e.g., Glassware)
-
Initial Decontamination: Scrape out any significant solid residue into the solid halogenated waste container.
-
Solvent Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This first rinse is considered hazardous waste. It must be collected in a separate, clearly labeled halogenated liquid waste container. Do not mix solvents unless you have confirmed their compatibility.[7]
-
Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can typically be washed using standard laboratory procedures. Consult your EHS department for specific institutional requirements.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes the risk. In the event of a spill, your safety is the first priority.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.[10]
-
Don PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.[1][2] Avoid creating dust during this process.
-
Label and Dispose: The container with the spill cleanup material must be labeled as hazardous waste, listing all components, and disposed of through your EHS department.[10]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cloth used for decontamination should also be disposed of as hazardous waste.
By adhering to these systematic procedures, you ensure that 4-Fluoro-5-methoxyisoindoline hydrochloride is managed safely throughout its lifecycle in your lab, protecting yourself, your colleagues, and the environment.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
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Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Navigating the Safe Handling of 4-Fluoro-5-methoxyisoindoline Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel research chemical, 4-Fluoro-5-methoxyisoindoline hydrochloride presents both exciting opportunities for discovery and a critical need for rigorous safety protocols. This guide, compiled by a Senior Application Scientist, offers a detailed operational and safety plan rooted in established principles of chemical hygiene and experience with analogous compounds. While a specific Safety Data Sheet (SDS) for 4-Fluoro-5-methoxyisoindoline hydrochloride is not publicly available, this document synthesizes data from structurally similar halogenated aromatic amines to provide a robust framework for its safe handling, use, and disposal.
Understanding the Hazard Landscape
Based on the toxicological profiles of similar chemical structures, such as fluorinated isoquinolines, it is prudent to treat 4-Fluoro-5-methoxyisoindoline hydrochloride as a hazardous substance.[1][2] The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][3]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]
These potential hazards necessitate a multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational procedures.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 4-Fluoro-5-methoxyisoindoline hydrochloride is a certified chemical fume hood.[1] All manipulations of the solid compound or its solutions, including weighing, transferring, and dissolution, must be conducted within the fume hood to minimize the risk of inhalation. The fume hood also provides a contained space in the event of a spill. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to preventing direct contact with the chemical.[5][6] The following table outlines the minimum PPE requirements for handling 4-Fluoro-5-methoxyisoindoline hydrochloride.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[7] |
| Eye Protection | Tight-sealing safety goggles | Protects against splashes and airborne particles entering the eyes.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[8] |
| Respiratory | Use within a chemical fume hood | A fume hood is the primary means of respiratory protection. For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][7] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your research.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully open the container of 4-Fluoro-5-methoxyisoindoline hydrochloride inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust.[1]
-
Close the primary container tightly.
-
Transfer the weighed solid to the reaction vessel or solvent.
-
-
Dissolution:
-
Add the solvent to the solid in the fume hood.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated disposable materials (weigh boats, gloves, etc.) as hazardous waste.
-
Doff PPE in the correct order to prevent self-contamination.[5]
-
Wash hands thoroughly with soap and water after removing PPE.[1][5]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.[9][10]
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Spill Cleanup Protocol
Caption: Step-by-step workflow for responding to a chemical spill.
Storage and Disposal: Responsible Management
Storage: Store 4-Fluoro-5-methoxyisoindoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Disposal: As a halogenated organic compound, 4-Fluoro-5-methoxyisoindoline hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.[12]
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[13][14]
-
Disposal Method: Do not dispose of this chemical down the drain.[13][15] The primary disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal company.[12][16]
By adhering to these guidelines, researchers can confidently and safely work with 4-Fluoro-5-methoxyisoindoline hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.
References
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Capot Chemical Co., Ltd. (n.d.). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
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Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
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Pfizer Medical - US. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Dow Corporate. (n.d.). Personal Protective Equipment Guidance. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Chapter 19, Chemical Hygiene Plan: Emergency Response. Environmental Health & Safety. Retrieved from [Link]
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Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
